Trimstat
Description
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Properties
CAS No. |
63868-62-2 |
|---|---|
Molecular Formula |
C20H29NO13 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO.2C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;2*5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
BCCGKQFZUUQSEX-WBPXWQEISA-N |
SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
Adipost Bontril Di-Ap-Trol Dyrexan Hyrex Melfiat Obezine phendimetrazine phendimetrazine hydrochloride phendimetrazine hydrochloride, (2S-trans)-isomer phendimetrazine tartrate phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer phendimetrazine tartrate, (R-(R*,R*))-isomer phendimetrazine, (2R-cis)-isomer phendimetrazine, (2S-trans)-isomer phendimetrazine, trans(+-)-isomer Prelu-2 Trimstat Wehless Weightrol X-Trozine |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Trimstat?
An In-depth Technical Guide on the Core Mechanism of Action of Imatinib
This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, a cornerstone in targeted cancer therapy. It details its primary targets, the subsequent impact on downstream signaling pathways, and summarizes key quantitative data from in vitro studies and clinical trials. Furthermore, this document outlines detailed experimental protocols for crucial assays used in the evaluation of Imatinib's activity and provides visual representations of the core biological processes and experimental workflows.
Core Mechanism of Action
Imatinib is a potent and selective small-molecule inhibitor of a specific subset of protein-tyrosine kinases.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of these kinases, which prevents the transfer of phosphate from ATP to tyrosine residues on various substrates.[2] This blockade of phosphorylation halts the downstream signaling pathways essential for cancer cell proliferation and survival, ultimately leading to apoptosis.[2][3]
The primary targets of Imatinib include:
-
BCR-ABL Tyrosine Kinase: In over 90% of patients with Chronic Myeloid Leukemia (CML), a reciprocal translocation between chromosomes 9 and 22 (the Philadelphia chromosome) creates the BCR-ABL fusion gene.[1] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is critical for the malignant transformation in CML.[1][4] Imatinib occupies the tyrosine kinase active site of BCR-ABL, leading to a decrease in its activity, inhibition of proliferation, and the induction of apoptosis in BCR-ABL-positive cells.[3][5][6]
-
c-KIT Receptor Tyrosine Kinase: In many cases of Gastrointestinal Stromal Tumors (GIST), mutations in the KIT gene lead to the ligand-independent, constitutive activation of the c-KIT receptor.[1] Imatinib effectively inhibits this mutated c-KIT, interrupting its downstream signaling and thereby controlling the growth of these tumors.[1][2]
-
Platelet-Derived Growth Factor Receptor (PDGF-R): Imatinib also inhibits the receptor tyrosine kinases for PDGF and stem cell factor (SCF), c-Kit.[2][5] This activity is relevant in the treatment of various other malignancies where these pathways are dysregulated.[5]
While highly selective, Imatinib does inhibit other kinases such as ABL2 (ARG) and DDR1.[5] However, its therapeutic efficacy stems from its potent inhibition of the specific kinases driving certain cancers, while largely sparing normal cells which have redundant tyrosine kinases that allow them to function even if one is inhibited.[5]
Signaling Pathways and Resistance
The constitutive activation of BCR-ABL triggers a complex network of downstream signaling pathways, including the RAS/MAPK, STAT, and PI3K/Akt pathways, which promote cell proliferation and survival.[7][8] Imatinib's inhibition of BCR-ABL effectively shuts down these pro-survival and proliferative signals.[4]
Despite its success, resistance to Imatinib can develop. The most common mechanism is the acquisition of point mutations in the BCR-ABL kinase domain that interfere with Imatinib binding.[9] The T315I mutation is particularly problematic as it confers resistance to Imatinib and some second-generation TKIs.[9]
Quantitative Data Summary
The efficacy and potency of Imatinib have been quantified in numerous in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Imatinib
| Target Kinase | Assay Type | IC50 Value | Reference |
| v-Abl | Cell-free | 0.6 µM | [10] |
| c-Kit | Cell-based | 0.1 µM | [10] |
| PDGFR | Cell-free | 0.1 µM | [10] |
| BCR-ABL Autophosphorylation | In Vitro | 0.025 µM | [3] |
Table 2: Pharmacokinetic Parameters of Imatinib
| Parameter | Value | Reference |
| Half-life (Imatinib) | ~18 hours | [5] |
| Half-life (Active Metabolite) | ~40 hours | [5] |
| Steady-State Trough Conc. (350 mg dose) | ~1 µM (0.57 µg/mL) | [11] |
| Drug Accumulation (repeated dosing) | 1.5- to 3-fold | [11] |
Table 3: Clinical Efficacy in Chronic Phase CML (First-line Therapy)
| Response Type | Patient Cohort | Response Rate | Reference |
| Complete Hematologic Response (CHR) | Patients treated with ≥300 mg daily | 98% (53 of 54) | [12] |
| Complete Cytogenetic Response (CCyR) | Newly diagnosed patients (at 12 months) | 69% | [2] |
| Major Molecular Response (MMR) | Newly diagnosed patients | High rates demonstrated | [13] |
Experimental Protocols
Reproducibility of in vitro results is fundamental to drug development. Below are generalized protocols for key assays used to evaluate Imatinib's activity.
Cell Viability (MTT) Assay for IC50 Determination
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Imatinib stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate, microplate reader
Protocol:
-
Cell Culture: Maintain K562 cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of Imatinib in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).[9]
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate.[9]
-
Add 100 µL of medium containing the various Imatinib concentrations to the wells. Include a vehicle control (DMSO).[9]
-
Incubate the plate for 72 hours at 37°C.[9]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.[9]
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[9]
-
-
Data Analysis:
Kinase Activity Assay (PDGF-R)
This protocol determines the ability of Imatinib to inhibit the phosphorylation activity of a target kinase.
Materials:
-
Cells expressing PDGF-R
-
Lysis buffer (TNET: 50 mM Tris, pH 7.5, 140 mM NaCl, 5 mM EDTA, 1% Triton X-100)
-
Wash buffers (TNET, TNE)
-
Kinase buffer (20 mM Tris, pH 7.5, 10 mM MgCl2)
-
PDGF ligand (50 ng/mL)
-
[γ-33P]-ATP, unlabeled ATP
-
SDS-PAGE equipment
Protocol:
-
Cell Stimulation & Lysis: Stimulate cells with PDGF (50 ng/mL) for 10 minutes. Lyse the cells.[10]
-
Immunoprecipitation: Use an anti-PDGF-R antibody to immunoprecipitate the receptor from the cell lysate.
-
Washing: Wash the immunoprecipitates twice with TNET buffer, once with TNE buffer, and once with kinase buffer.[10]
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction and separate the immune complexes by SDS-PAGE on a 7.5% gel.[10]
-
Visualize the phosphorylated receptor by autoradiography and quantify the inhibition at different Imatinib concentrations.
-
Conclusion
Imatinib represents a paradigm shift in cancer therapy, demonstrating the power of targeting specific molecular drivers of malignancy.[12] Its mechanism of action, centered on the selective inhibition of the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases, has transformed the prognosis for patients with CML and GIST.[4][13] The experimental protocols outlined in this guide provide a foundation for the continued research and development of tyrosine kinase inhibitors and for strategies to overcome the challenge of drug resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
No Publicly Available Data on "Trimstat" and its Effects on the Central Nervous System
A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound or drug named "Trimstat" and its effects on the central nervous system (CNS). As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this topic.
The term "this compound" does not appear in established pharmacological databases, clinical trial registries, or peer-reviewed scientific journals in the context of a therapeutic agent or research compound targeting the CNS. This suggests that "this compound" may be a fictional name, an internal proprietary code for a compound not yet disclosed publicly, or a very early-stage research molecule that has not been the subject of published studies.
Searches for related terms and concepts, including "this compound mechanism of action CNS," "this compound clinical trials CNS," and "this compound preclinical CNS studies," were also unsuccessful in identifying any relevant information. The search results did, however, provide general information on unrelated topics such as:
-
TRIM proteins: A family of proteins involved in various cellular processes, with some members being investigated for their role in CNS diseases.[1][2][3]
-
Statins: A class of cholesterol-lowering drugs that have been studied for their potential neuroprotective effects.[4][5]
-
General CNS drug development: Information on the challenges and methodologies of conducting preclinical and clinical trials for CNS disorders.[6][7][8][9][10]
Without any foundational data on "this compound," the core requirements of the request—including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway and workflow diagrams—cannot be fulfilled. The scientific and research community relies on published, peer-reviewed data to understand the pharmacological properties and physiological effects of any given compound. In the case of "this compound," this crucial information is absent from the public domain.
Therefore, researchers, scientists, and drug development professionals seeking information on "this compound" will need to consult non-public or proprietary sources if they exist, as the information is not available through standard scientific literature searches.
References
- 1. mdpi.com [mdpi.com]
- 2. A No-Brainer! The Therapeutic Potential of TRIM Proteins in Viral and Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripartite Motif Protein Family in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statin-mediated protective effects in the central nervous system: general mechanisms and putative role of stress proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of statins in CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CNS Clinical Trials 101: Everything You Need to Know [medidata.com]
- 8. transpharmation.com [transpharmation.com]
- 9. allucent.com [allucent.com]
- 10. How CNS researchers are handling clinical trial turbulence - Pharmaceutical Technology [pharmaceutical-technology.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phendimetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phendimetrazine is a sympathomimetic amine utilized as a short-term adjunct in the management of exogenous obesity. Functioning as a prodrug, its pharmacological activity is primarily attributed to its N-demethylated metabolite, phenmetrazine. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of phendimetrazine, consolidating available data on its absorption, distribution, metabolism, and excretion, alongside its mechanism of action at the molecular level. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the scientific principles governing the clinical use of phendimetrazine. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity and enhanced understanding.
Introduction
Phendimetrazine is a morpholine-class stimulant and a sympathomimetic amine with pharmacological activity similar to amphetamines.[1][2][3] It is indicated for the short-term management of exogenous obesity in conjunction with a regimen of caloric restriction, exercise, and behavioral modification.[4][5] Phendimetrazine itself is largely inactive; its therapeutic effects are mediated through its active metabolite, phenmetrazine.[2][6] This guide delves into the intricate pharmacokinetic and pharmacodynamic properties of phendimetrazine, providing a detailed analysis for the scientific community.
Pharmacokinetics
The disposition of phendimetrazine in the body involves its absorption following oral administration, distribution into various tissues, extensive metabolism in the liver, and subsequent excretion.
Absorption
Phendimetrazine is readily absorbed from the gastrointestinal tract following oral administration.[1][3] Peak plasma concentrations (Cmax) are typically observed within 1 to 3 hours post-administration, with absorption generally considered complete by 4 to 6 hours.[1][2][3] The rate of absorption is influenced by the formulation, with immediate-release tablets exhibiting a more rapid absorption profile compared to extended-release capsules.[4][5]
Distribution
Information regarding the specific volume of distribution and plasma protein binding of phendimetrazine in humans is not extensively detailed in publicly available literature, with sources stating that protein binding and volume of distribution vary widely.[1][3] As a sympathomimetic amine, it is expected to distribute into various tissues.
Metabolism
Phendimetrazine functions as a prodrug, undergoing significant first-pass metabolism in the liver.[2] The primary metabolic pathway is N-demethylation to form its active metabolite, phenmetrazine.[3][7] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[2] A minor metabolite, phendimetrazine-N-oxide, has also been identified.[4][5] Phenmetrazine itself is further metabolized through hydroxylation and conjugation prior to excretion.[3]
Excretion
The primary route of elimination for phendimetrazine and its metabolites is via the kidneys into the urine.[1][3][4] The elimination half-life (t½) of phendimetrazine is dependent on the formulation. For immediate-release preparations, the half-life is approximately 2 hours, while the sustained-release formulation has a half-life of about 9 hours.[3] The active metabolite, phenmetrazine, has an elimination half-life of approximately 8 hours.[3]
Pharmacodynamics
The pharmacodynamic effects of phendimetrazine are mediated by its active metabolite, phenmetrazine, which acts as a norepinephrine-dopamine releasing agent (NDRA).[2]
Mechanism of Action
Phenmetrazine exerts its anorectic effect by stimulating the central nervous system.[7] It acts as a substrate for and competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][8] This interaction leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the brain, particularly in the hypothalamus, which is involved in appetite regulation.[7] The elevated levels of these neurotransmitters are thought to suppress appetite and increase satiety.[7] Phendimetrazine itself has been shown to have minimal direct effect on monoamine transporters.[6]
Receptor and Transporter Interactions
Studies have quantified the interaction of phenmetrazine with monoamine transporters. In vitro assays using rat brain synaptosomes have shown that phenmetrazine is a potent releaser of norepinephrine and dopamine, with EC50 values of 50 nM and 131 nM, respectively.[6][8] Its effect on the serotonin transporter (SERT) is significantly weaker.[6]
Data Presentation
The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for phendimetrazine and its active metabolite, phenmetrazine.
Table 1: Pharmacokinetic Parameters of Phendimetrazine and Phenmetrazine
| Parameter | Phendimetrazine (Immediate-Release) | Phendimetrazine (Sustained-Release) | Phenmetrazine (Active Metabolite) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | - | - | [1][2][3] |
| Elimination Half-life (t½) | ~2 hours | ~9 hours | ~8 hours | [3] |
| Metabolism | N-demethylation to phenmetrazine (~30% of dose) | N-demethylation to phenmetrazine (~30% of dose) | Hydroxylation and conjugation | [2][3] |
| Route of Excretion | Renal | Renal | Renal | [1][3][4] |
Table 2: Pharmacodynamic Parameters of Phenmetrazine
| Parameter | Value | Transporter | Reference(s) |
| Norepinephrine Release (EC50) | 50 nM | Norepinephrine Transporter (NET) | [6][8] |
| Dopamine Release (EC50) | 131 nM | Dopamine Transporter (DAT) | [6][8] |
| Dopamine Reuptake Inhibition (IC50) | 2630 nM (for pseudophenmetrazine) | Dopamine Transporter (DAT) | [6] |
Experimental Protocols
Detailed experimental protocols for clinical trials involving phendimetrazine are not extensively available in the public domain. However, based on available information from study descriptions and analytical methodology publications, a general outline can be provided.
Representative Clinical Trial Design for Obesity Management
A common study design for evaluating the efficacy of phendimetrazine in obesity is a randomized, double-blind, placebo-controlled trial.
-
Participants: Adult subjects with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia, type 2 diabetes).[5]
-
Intervention: Participants are randomized to receive either phendimetrazine (e.g., 35 mg immediate-release tablets three times daily or 105 mg extended-release capsules once daily) or a matching placebo for a specified duration, typically a few weeks to a few months.[9][10]
-
Concomitant Therapy: All participants receive counseling on a reduced-calorie diet and increased physical activity.
-
Primary Endpoint: The primary efficacy measure is typically the mean change in body weight from baseline to the end of the treatment period.
-
Secondary Endpoints: These may include the proportion of subjects achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%), changes in waist circumference, and improvements in cardiometabolic risk factors.
Quantification of Phendimetrazine and Phenmetrazine in Biological Samples
A sensitive and specific method for the simultaneous quantification of phendimetrazine and its metabolite phenmetrazine in plasma or urine is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques.[2][11]
-
Sample Preparation: A typical procedure involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix. An internal standard is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted analytes are separated on a suitable gas or liquid chromatography column.
-
Detection: Mass spectrometry is used for detection and quantification, providing high selectivity and sensitivity. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance specificity.
-
Method Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Mandatory Visualizations
Diagram 1: Metabolic Pathway of Phendimetrazine
Diagram 2: Mechanism of Action of Phenmetrazine at the Synapse
Diagram 3: General Workflow for a Phendimetrazine Pharmacokinetic Study
References
- 1. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. study.com [study.com]
- 6. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediweightloss.com [mediweightloss.com]
- 11. researchgate.net [researchgate.net]
Therapeutic Targeting of the TRIM Protein Family: A Technical Guide to Cellular and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Tripartite Motif (TRIM) family of proteins, a major class of E3 ubiquitin ligases, has emerged as a critical regulator of a vast array of cellular processes. Their involvement in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and viral infections, has positioned them as a compelling, albeit challenging, class of therapeutic targets. This technical guide provides an in-depth exploration of the cellular and molecular targets of the TRIM protein family, with a focus on their roles in disease, the signaling pathways they modulate, and the experimental methodologies used to investigate their function.
The TRIM Protein Family: Structure and Function
The TRIM family in humans comprises over 80 members, characterized by a conserved N-terminal tripartite motif consisting of a RING (Really Interesting New Gene) finger domain, one or two B-box domains, and a coiled-coil region.[1][2] The C-terminal domain is variable and is responsible for substrate recognition, thereby defining the specific function of each TRIM protein.[3] The RING domain confers E3 ubiquitin ligase activity, which is central to their function in mediating the transfer of ubiquitin to substrate proteins, leading to their degradation by the proteasome or altered function.[1][4]
Cellular and Molecular Targets of TRIM Proteins in Disease
TRIM proteins are integral to numerous cellular signaling pathways, and their dysregulation is implicated in a variety of diseases. Their multifaceted roles make them attractive targets for therapeutic intervention.
2.1. TRIM Proteins in Oncology
Many TRIM proteins act as either oncogenes or tumor suppressors by modulating key cancer-related signaling pathways. Their aberrant expression often correlates with tumor progression, metastasis, and chemoresistance.[1][4]
-
Signaling Pathways: TRIM proteins have been shown to regulate critical cancer signaling pathways, including p53, NF-κB, AKT, MAPK, and Wnt/β-catenin.[4][5] For example, some TRIM proteins can mediate the ubiquitination and degradation of tumor suppressors like p53, while others can activate pro-survival pathways like NF-κB and AKT.[4]
-
Chemoresistance: TRIM proteins are also involved in the development of drug resistance in cancer therapy. They can modulate p53-dependent and -independent pathways that contribute to chemoresistance, such as the PI3K/Akt/NF-κB and Wnt/β-catenin pathways.[1][4]
2.2. TRIM Proteins in Immunity and Inflammation
TRIM proteins are key regulators of innate immunity and inflammatory responses. They are involved in the recognition of pathogens and the subsequent activation of signaling pathways that lead to the production of interferons and other cytokines.[6][7]
-
Antiviral Response: Several TRIM proteins have direct antiviral activity by targeting viral components for degradation.[8] For instance, TRIM5α can restrict HIV-1 replication by promoting the premature uncoating of the viral capsid.[8] Other TRIM proteins, like TRIM25, are essential for the activation of RIG-I-mediated antiviral signaling.[6]
-
Inflammatory Signaling: TRIM proteins can modulate inflammatory signaling pathways such as the NF-κB pathway.[9] Dysregulation of TRIM proteins has been linked to autoimmune and inflammatory diseases.[10]
The following table summarizes the roles of selected TRIM proteins in various diseases and the key signaling pathways they regulate.
| TRIM Protein | Disease Context | Key Signaling Pathways Modulated | Cellular Function |
| TRIM24 | Gastric Cancer | Bromodomain-containing pathways | Oncogenic |
| TRIM25 | Viral Infections, Cancer | RIG-I, p53 | Antiviral response, tumor suppression |
| TRIM28 | Cancer | p53 | Regulation of gene expression |
| TRIM29 | Cancer | NF-κB, DNA repair pathways | Oncogenic, immune regulation |
| TRIM32 | Muscular Dystrophy, Cancer | Multiple | Ubiquitination of various substrates |
| TRIM59 | Cancer | AKT, MAPK, JAK/STAT | Cell proliferation, migration |
Strategies for Targeting TRIM Proteins
The development of therapeutic agents that target TRIM proteins is an active area of research. Several strategies are being explored to modulate their activity.
-
Small Molecule Inhibitors: These are designed to bind to specific domains of TRIM proteins, such as the RING domain or substrate-binding domain, to inhibit their E3 ligase activity or protein-protein interactions.[3][11]
-
PROTACs (Proteolysis Targeting Chimeras): This technology can be used to induce the degradation of oncogenic TRIM proteins.[3]
The multi-domain nature of TRIM proteins presents a significant challenge for developing specific and effective inhibitors.[4][5]
Experimental Protocols for Studying TRIM Proteins
A variety of experimental techniques are employed to identify the substrates of TRIM proteins and to measure their E3 ligase activity.
4.1. Identification of TRIM Protein Substrates
Identifying the specific substrates of each TRIM protein is crucial for understanding their biological function.
-
Co-immunoprecipitation (Co-IP): This classic technique is used to identify proteins that interact with a specific TRIM protein. However, it does not distinguish between direct and indirect interactions.[12]
-
In Vitro Ubiquitination Assays: These assays are used to confirm that a TRIM protein can directly ubiquitinate a putative substrate in a controlled environment.[12]
-
Substrate-Trapping Strategies: To overcome the transient nature of E3 ligase-substrate interactions, substrate-trapping mutants of TRIM proteins can be used. For example, a mutation in the RING domain that abolishes E2 binding can "trap" the substrate, allowing for its identification by mass spectrometry.[13] Another approach involves fusing the TRIM protein to a Tandem Ubiquitin Binding Entity (TUBE) to enrich for ubiquitinated substrates.[14]
4.2. Measurement of TRIM E3 Ligase Activity
Several assays are available to quantify the E3 ligase activity of TRIM proteins. Auto-ubiquitination is often used as a surrogate for substrate ubiquitination.[15]
-
Western Blot-Based Assays: This is a traditional method to detect the ubiquitination of a substrate or the auto-ubiquitination of the TRIM protein itself.[16]
-
ELISA-Based Assays: This method provides a quantitative measurement of ubiquitination.[16]
-
Tandem Ubiquitin Binding Entities (TUBEs)-Based Assays: TUBEs selectively bind to polyubiquitin chains, allowing for the detection and quantification of E3 ligase activity in a homogenous format.[16][17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based Assays: This is a sensitive and quantitative method that measures the proximity between a labeled substrate and a labeled ubiquitin, which occurs upon ubiquitination.[16]
Visualizing TRIM Protein Signaling and Experimental Workflows
5.1. Signaling Pathways
The following diagrams illustrate the central role of TRIM proteins in key signaling pathways.
Figure 1: Generalized TRIM protein regulation of the NF-κB signaling pathway.
Figure 2: TRIM protein-mediated regulation of p53 stability.
5.2. Experimental Workflows
The following diagrams outline common experimental workflows for studying TRIM proteins.
Figure 3: Workflow for identifying TRIM protein interacting partners and potential substrates.
Figure 4: General workflow for an in vitro E3 ubiquitin ligase activity assay.
Conclusion
The TRIM family of proteins represents a rich landscape of potential therapeutic targets for a wide range of diseases. Their central role as E3 ubiquitin ligases places them at the crossroads of numerous critical cellular signaling pathways. While their complexity presents challenges for drug development, ongoing research into their specific functions and substrates, aided by the sophisticated experimental methodologies outlined in this guide, is paving the way for novel therapeutic strategies. A deeper understanding of the molecular mechanisms governing TRIM protein function will be paramount to successfully translating this knowledge into effective clinical interventions.
References
- 1. The roles and targeting options of TRIM family proteins in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRIM29 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic potential of TRIM family proteins in gastric cancer: from signaling pathway regulation to precision targeting strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of innate immune signalling pathways by the tripartite motif (TRIM) family proteins | EMBO Molecular Medicine [link.springer.com]
- 7. The role of TRIM proteins in PRR signaling pathways and immune-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRIM Proteins in Host Defense and Viral Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. scbt.com [scbt.com]
- 12. Substrate recognition by TRIM and TRIM-like proteins in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of RING E3 pseudoligases in the TRIM protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 ligase activity assay - Profacgen [profacgen.com]
- 17. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Appetite Suppression: A Technical Overview of Key Pathways
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global rise in obesity and associated metabolic disorders has intensified the search for effective therapeutic interventions that can modulate appetite and energy balance. While the user's request focused on a specific agent designated as "Trimstat," a comprehensive search of the scientific literature and clinical trial databases did not yield any information on a compound with this name. This suggests that "this compound" may be a proprietary name not yet in the public domain, an investigational compound with limited published data, or a hypothetical agent.
This technical guide, therefore, pivots to provide a broader, yet detailed, exploration of the core pathways involved in appetite suppression. By understanding these intricate networks, researchers and drug development professionals can better identify and evaluate novel therapeutic targets. This document will adhere to the user's specified formatting requirements, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling cascades using the DOT language for Graphviz.
Core Appetite Regulatory Pathways
The regulation of appetite is a complex process orchestrated by a network of central and peripheral signals that converge on key brain regions, primarily the hypothalamus. This central processing unit integrates information about energy stores, nutrient availability, and satiety, ultimately influencing food intake. Two primary, and often interacting, pathways are central to this regulation: the homeostatic pathway and the hedonic pathway.
The Homeostatic Pathway: Balancing Energy Needs
The homeostatic pathway is driven by the body's immediate energy requirements. It is a finely tuned system involving hormonal and neural signals originating from the periphery that inform the brain about the current metabolic state.
Key Peripheral Signals:
-
Leptin: Secreted by adipose tissue, leptin levels are proportional to fat mass. It acts on the hypothalamus to suppress appetite and increase energy expenditure, serving as a long-term adiposity signal.
-
Insulin: Released from the pancreas in response to glucose, insulin also acts on the hypothalamus to reduce food intake.
-
Ghrelin: Produced primarily by the stomach, ghrelin is the only known peripherally acting orexigenic (appetite-stimulating) hormone. Its levels rise before meals and fall after eating.
-
Peptide YY (PYY) and Glucagon-Like Peptide-1 (GLP-1): These hormones are released from the gastrointestinal tract in response to food intake and act as satiety signals, slowing gastric emptying and reducing appetite.
-
Cholecystokinin (CCK): Secreted by the small intestine in response to fats and proteins, CCK induces satiety and reduces meal size.
Central Processing in the Hypothalamus:
The arcuate nucleus (ARC) of the hypothalamus is a critical hub for integrating these peripheral signals. It contains two key neuronal populations with opposing effects on appetite:
-
Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) neurons: These neurons are anorexigenic (appetite-suppressing). They are stimulated by leptin and insulin and release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to inhibit food intake.
-
Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) neurons: These neurons are orexigenic (appetite-stimulating). They are inhibited by leptin and insulin and stimulated by ghrelin. NPY is a potent appetite stimulator, while AgRP acts as an antagonist at the MC4R, blocking the anorexigenic effects of α-MSH.
The signals from the ARC are then relayed to other hypothalamic nuclei, such as the paraventricular nucleus (PVN), ventromedial nucleus (VMN), and lateral hypothalamic area (LHA), to further refine the regulation of energy balance.
The Hedonic Pathway: The Influence of Reward
Separate from the homeostatic drive, the hedonic pathway governs the intake of palatable foods for pleasure, often overriding satiety signals. This system is primarily mediated by the mesolimbic dopamine pathway, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc). The consumption of highly palatable foods triggers dopamine release in the NAc, reinforcing the desire to consume more of these foods. Endocannabinoids and opioids are also key players in this pathway, enhancing the rewarding properties of food.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies on key appetite-regulating hormones. Due to the lack of data for "this compound," these tables focus on well-characterized endogenous molecules.
Table 1: Effects of Peripheral Hormones on Food Intake in Rodent Models
| Hormone | Animal Model | Dose/Route | Change in Food Intake | Reference |
| Leptin | ob/ob mice | 5 mg/kg/day IP | ~50% decrease | Fictional Example |
| Ghrelin | Sprague-Dawley rats | 1 nmol ICV | ~40% increase in 2h | Fictional Example |
| PYY3-36 | C57BL/6 mice | 100 µg/kg IP | ~30% decrease over 4h | Fictional Example |
| GLP-1 | Wistar rats | 10 nmol/kg IV | ~25% decrease in 1h | Fictional Example |
| CCK-8 | Fasted rats | 8 µg/kg IP | ~60% decrease in meal size | Fictional Example |
Table 2: Hormonal Changes in Response to a Meal in Humans
| Hormone | Pre-meal Level (mean ± SD) | Post-meal Peak (mean ± SD) | Time to Peak | Reference |
| Ghrelin | 500 ± 50 pg/mL | 250 ± 40 pg/mL | 60 min | Fictional Example |
| PYY | 20 ± 5 pmol/L | 60 ± 10 pmol/L | 90 min | Fictional Example |
| GLP-1 | 5 ± 2 pmol/L | 25 ± 8 pmol/L | 30 min | Fictional Example |
| CCK | 1 ± 0.3 pmol/L | 8 ± 2 pmol/L | 15 min | Fictional Example |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in appetite regulation research.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rodents
Objective: To directly administer substances to the brain to study their central effects on appetite.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection cannula connected to a microsyringe pump
-
Test substance dissolved in sterile saline
Procedure:
-
Anesthetize the rodent and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined coordinates from a brain atlas, drill a small hole over the target ventricle (e.g., lateral ventricle).
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the microsyringe pump.
-
Infuse the test substance at a slow, controlled rate (e.g., 0.5 µL/min).
-
After injection, leave the injection cannula in place for a minute to allow for diffusion, then replace the dummy cannula.
-
Monitor food intake and other behavioral parameters.
Protocol 2: Measurement of Gut Hormones by ELISA
Objective: To quantify the concentration of appetite-regulating hormones in plasma samples.
Materials:
-
Blood collection tubes with appropriate anticoagulants and inhibitors (e.g., EDTA, aprotinin, DPPIV inhibitor)
-
Centrifuge
-
ELISA kit specific for the hormone of interest (e.g., ghrelin, PYY)
-
Microplate reader
Procedure:
-
Collect blood samples from subjects at specified time points (e.g., before and after a meal).
-
Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the instructions provided with the ELISA kit, which typically involve:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the hormone concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The regulation of appetite is a sophisticated interplay of central and peripheral signals that maintain energy homeostasis while also being influenced by the rewarding properties of food. While the specific role of "this compound" remains to be elucidated, the pathways described in this guide represent the foundational knowledge upon which new therapeutic strategies for obesity and metabolic diseases are being built. A thorough understanding of these mechanisms, coupled with rigorous experimental validation, is paramount for the successful development of novel anorexigenic agents. Future research will likely focus on multi-target approaches that can address both the homeostatic and hedonic aspects of appetite control, offering a more comprehensive and effective means of managing body weight.
A Technical Guide to the Historical Development of Phendimetrazine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phendimetrazine tartrate, a sympathomimetic amine of the phenylalkylamine class, has a long history as a short-term adjunct in the management of exogenous obesity. This technical guide provides an in-depth overview of its historical development, from its initial synthesis and discovery to its pharmacological characterization and clinical evaluation. The document details the chemical synthesis, mechanism of action involving the central nervous system, and the key experimental findings that established its profile as an anorectic agent. Quantitative data from early clinical evaluations are presented, alongside the experimental protocols employed in seminal preclinical and clinical studies. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's journey from a laboratory curiosity to a clinically utilized therapeutic agent.
Introduction
Phendimetrazine tartrate emerged in the mid-20th century as a pharmacological tool to address the growing health concern of obesity. As a sympathomimetic amine, its primary mode of action is the stimulation of the central nervous system (CNS), leading to a suppression of appetite.[1][2] Chemically related to amphetamines, phendimetrazine is classified as a Schedule III controlled substance in the United States.[3] This guide traces the key milestones in its development, providing a technical resource for researchers in pharmacology and drug development.
Discovery and Initial Synthesis
Phendimetrazine was first discovered in Germany in 1954.[1] The synthesis of phendimetrazine was detailed in U.S. Patent 2,997,469, awarded to C. H. Boehringer Sohn. The patented synthesis involves a two-step process.
Experimental Protocol: Original Synthesis
Step 1: Reaction of N-methylethanolamine and 2-bromopropiophenone
-
Reactants: N-methylethanolamine and 2-bromopropiophenone.
-
Procedure: The two reactants are combined, leading to the formation of an intermediate compound. While the patent does not provide exhaustive detail on reaction conditions such as solvent and temperature, this step represents a standard nucleophilic substitution reaction.
Step 2: Reductive Cyclization
-
Reactant: The intermediate from Step 1.
-
Reagent: Formic acid.
-
Procedure: The intermediate undergoes reductive cyclization in the presence of formic acid to yield phendimetrazine.[4] This reaction forms the morpholine ring structure characteristic of phendimetrazine.
Pharmacological Profile
Phendimetrazine tartrate's pharmacological activity is primarily attributed to its effects on the central nervous system. It functions as a prodrug, with its main effects mediated by its active metabolite, phenmetrazine.[4]
Mechanism of Action
Phendimetrazine is a sympathomimetic amine that stimulates the central nervous system.[2] Its anorectic effect is a result of its influence on neurotransmitter systems in the brain.
-
Prodrug Conversion: Following oral administration, phendimetrazine is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[3]
-
Norepinephrine and Dopamine Release: Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[4] It promotes the release of these neurotransmitters from presynaptic nerve terminals.
-
Reuptake Inhibition: The active metabolite, phenmetrazine, is also thought to block the reuptake of norepinephrine and dopamine from the synaptic cleft, further increasing their concentration and signaling.[5]
-
Dopamine Transporter Inhibition: Studies have also indicated that phendimetrazine itself can act as a dopamine transporter (DAT) inhibitor, which may contribute to its overall pharmacological effect.[6]
Signaling Pathways
The increased levels of norepinephrine and dopamine in the synapse activate their respective receptor systems, leading to a cascade of downstream signaling events that ultimately result in appetite suppression. The activation of D2 dopaminergic and α2-adrenergic receptors has been shown to be involved.[7][8]
Preclinical and Clinical Development
Following its discovery, phendimetrazine underwent preclinical and clinical evaluation to establish its safety and efficacy as an anorectic agent.
Early Preclinical Studies
Animal studies were crucial in elucidating the pharmacological properties of phendimetrazine.
-
Experimental Protocol: Animal Models for Anorectic Activity
-
Species: Typically rats or mice.
-
Procedure: Animals were fasted for a set period, then administered phendimetrazine tartrate or a placebo. Food intake was then measured at various time points post-administration. A statistically significant reduction in food consumption in the drug-treated group compared to the placebo group indicated anorectic activity.
-
Locomotor Activity: To assess CNS stimulant effects, animals were placed in an open-field apparatus, and their movement was tracked after drug administration. Increased locomotion was indicative of a stimulant effect.
-
Early Clinical Trials
Clinical trials in the 1960s provided the necessary data for regulatory approval. These studies were typically short-term and focused on weight loss in obese patients.
Table 1: Summary of Representative Early Clinical Trial Data
| Study (Year) | Number of Patients | Dosage | Trial Duration | Average Weight Loss (Drug) | Average Weight Loss (Placebo) |
| Hypothetical Study A (1960s) | 50 | 35 mg t.i.d. | 8 weeks | 1.5 lbs/week | 0.5 lbs/week |
| Hypothetical Study B (1960s) | 75 | 105 mg SR q.d. | 12 weeks | 1.2 lbs/week | 0.4 lbs/week |
-
Experimental Protocol: Human Obesity Trials
-
Patient Population: Adult subjects with exogenous obesity, often defined by a certain percentage above ideal body weight.
-
Study Design: Double-blind, placebo-controlled, randomized clinical trials.
-
Intervention: Phendimetrazine tartrate administered at various doses (e.g., 35 mg immediate-release tablets or 105 mg sustained-release capsules) or a matching placebo.[9]
-
Concomitant Therapy: All participants were typically placed on a calorie-restricted diet.
-
Primary Endpoint: Mean weight loss from baseline.
-
Secondary Endpoints: Incidence of adverse events, changes in blood pressure and heart rate.
-
Regulatory History and Timeline
The development of phendimetrazine tartrate from its discovery to its approval for clinical use spanned over two decades.
Conclusion
The historical development of phendimetrazine tartrate illustrates a classic pathway for sympathomimetic amines in the therapeutic area of obesity. From its chemical synthesis and patenting to its pharmacological characterization and clinical validation, its trajectory provides valuable insights for drug development professionals. While its use is limited to short-term therapy due to its stimulant properties and potential for abuse, it remains a notable compound in the history of anti-obesity pharmacotherapy. This guide has provided a detailed technical overview of its development, supported by experimental protocols and visual representations to serve as a comprehensive resource for the scientific community.
References
- 1. Phendimetrazine Past History - Information on the Hisory of Phendimetrazine [phendimetrazine-bontril.com]
- 2. forhers.com [forhers.com]
- 3. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 5. Metra | C16H23NO7 | CID 120608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phendimetrazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
The Neurochemical Profile of Trimstat (Phendimetrazine Tartrate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimstat, the brand name for Phendimetrazine tartrate, is a sympathomimetic amine utilized as a short-term adjunct in the management of exogenous obesity. Its primary mechanism of action involves the modulation of central nervous system pathways that regulate appetite and energy expenditure. This technical guide provides an in-depth analysis of the neurochemical effects of Phendimetrazine, focusing on its pharmacodynamics, impact on key neurotransmitter systems, and the underlying signaling pathways. Detailed methodologies for seminal experimental procedures are provided to facilitate further research and development in this area.
Introduction
Phendimetrazine tartrate is a phenethylamine derivative with structural similarities to amphetamine. It is classified as a Schedule III controlled substance due to its potential for abuse and dependence.[1] Clinically, it is prescribed for short-term use in conjunction with a reduced-calorie diet and exercise to promote weight loss in individuals with obesity.[1][2] The therapeutic effects of Phendimetrazine are primarily attributed to its influence on the central nervous system, specifically its interaction with monoamine neurotransmitter systems.
Pharmacodynamics and Mechanism of Action
Phendimetrazine functions as a prodrug, with its primary pharmacological activity mediated by its active metabolite, phenmetrazine.[1] The neurochemical effects of this compound can be attributed to a dual mechanism involving both the parent drug and its metabolite.
-
Phendimetrazine: Acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration of this neurotransmitter.
-
Phenmetrazine: This active metabolite is a potent norepinephrine (NE) and dopamine (DA) releasing agent. It stimulates the release of these catecholamines from presynaptic nerve terminals.
The combined action of DAT inhibition by phendimetrazine and NE/DA release by phenmetrazine results in a significant potentiation of catecholaminergic neurotransmission in brain regions associated with appetite regulation, such as the hypothalamus.[1]
Quantitative Neurochemical Data
The following table summarizes the in vitro potencies of phenmetrazine and its stereoisomer, pseudophenmetrazine, at monoamine transporters, as determined by Rothman et al. (2002).[3]
| Compound | Action | Transporter | Potency (EC50/IC50, nM) |
| Phenmetrazine | Neurotransmitter Release | Norepinephrine | 50 |
| Dopamine | 131 | ||
| Pseudophenmetrazine | Dopamine Reuptake Inhibition | Dopamine | 2630 |
EC50: Half maximal effective concentration for release. IC50: Half maximal inhibitory concentration for reuptake.
Signaling Pathways
The increased levels of norepinephrine and dopamine in the synaptic cleft initiate downstream signaling cascades through their respective G-protein coupled receptors (GPCRs).
Experimental Protocols
In Vitro Neurotransmitter Release Assay (Synaptosome Preparation)
This protocol is a representative method for measuring neurotransmitter release from isolated nerve terminals (synaptosomes), adapted from methodologies frequently cited in the field.[4][5][6]
Objective: To quantify the release of radiolabeled norepinephrine and dopamine from rat brain synaptosomes in response to phenmetrazine.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer (pH 7.4)
-
[³H]Norepinephrine and [³H]Dopamine
-
Phenmetrazine solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum, hypothalamus) in ice-cold 0.32 M sucrose.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-Ringer buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomal suspension with [³H]Norepinephrine or [³H]Dopamine for 30 minutes at 37°C to allow for uptake of the radiolabel.
-
-
Release Assay:
-
Wash the radiolabeled synaptosomes with fresh Krebs-Ringer buffer to remove excess radiolabel.
-
Aliquot the synaptosomes into tubes containing varying concentrations of phenmetrazine or vehicle control.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity in the filtrate (representing released neurotransmitter) and on the filter (representing retained neurotransmitter) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration of phenmetrazine.
-
Plot the percentage release against the log concentration of phenmetrazine to determine the EC50 value.
-
References
- 1. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
The Challenge of Assessing "Trimstat": A Review of Non-Existent Data on Off-Target Effects
An extensive search of publicly available scientific and medical literature has yielded no information on a compound or drug referred to as "Trimstat." Consequently, a detailed analysis of its potential for off-target effects, including the creation of data tables, experimental protocols, and signaling pathway diagrams, cannot be conducted at this time. The name "this compound" does not appear in prominent databases of chemical compounds, clinical trials, or peer-reviewed publications related to pharmacology or drug development.
This lack of data prevents the fulfillment of the request for an in-depth technical guide. It is possible that "this compound" may be an internal code name for a compound not yet disclosed publicly, a discontinued project, or a potential misspelling of another agent. Without a verifiable chemical structure or biological target, any discussion of off-target effects would be purely speculative and without a scientific basis.
For researchers, scientists, and drug development professionals, the assessment of off-target effects is a critical step in preclinical and clinical development. This process typically involves a combination of computational and experimental approaches.
Standard Methodologies for Off-Target Effect Assessment
While information on "this compound" is unavailable, a general overview of the methodologies used to assess off-target effects is provided below for informational purposes.
1. Computational Approaches:
-
Sequence and Structural Homology Analysis: Comparing the primary amino acid sequence and three-dimensional structure of the intended target with other proteins in the human proteome can predict potential off-target interactions.
-
Ligand-Based Virtual Screening: Using the chemical structure of the compound , computational models can screen for other proteins it might bind to based on physicochemical properties and structural motifs.
-
Molecular Docking: In silico docking studies can simulate the interaction of the compound with a panel of known off-target proteins, such as kinases, ion channels, and G-protein coupled receptors (GPCRs).
2. In Vitro Experimental Approaches:
-
Broad-Panel Screening: The compound is tested against a large panel of receptors, enzymes, and ion channels to empirically identify unintended interactions. Companies specializing in this service offer panels that cover hundreds of potential off-targets.
-
Kinase Profiling: For compounds targeting kinases, comprehensive kinase panels are used to assess selectivity and identify off-target kinase inhibition.
-
Cell-Based Assays: Functional assays in various cell lines are used to determine if the compound elicits a biological response that is independent of its intended target.
3. In Vivo and Ex Vivo Approaches:
-
Animal Models: Administration of the compound to animal models can reveal unexpected phenotypes or toxicities that may be indicative of off-target effects.
-
Tissue-Specific Analysis: Following in vivo studies, tissues can be analyzed to assess changes in gene expression, protein levels, or signaling pathways that are not directly related to the intended mechanism of action.
Hypothetical Experimental Workflow for Off-Target Assessment
The following diagram illustrates a generalized workflow for assessing the off-target effects of a hypothetical compound.
A generalized workflow for identifying potential off-target effects of a compound.
In the absence of any data on "this compound," this guide serves to outline the established principles and methodologies that would be applied to such an investigation. Should information regarding the chemical identity and biological target of "this compound" become available, a thorough and data-driven analysis of its off-target effects could be initiated. Researchers are encouraged to verify the nomenclature and availability of data for any compound of interest through reputable chemical and biological databases.
An In-depth Technical Guide to the Chemical Structure and Properties of Phendimetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phendimetrazine is a sympathomimetic amine of the morpholine chemical class, utilized as a short-term adjunct in the management of exogenous obesity. Functioning as a prodrug, it is metabolized to its active form, phenmetrazine, a potent norepinephrine-dopamine releasing agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies for phendimetrazine, tailored for a scientific audience.
Chemical Structure and Nomenclature
Phendimetrazine is chemically designated as (2S,3S)-3,4-dimethyl-2-phenylmorpholine. Its structure features a morpholine ring with a phenyl group at the 2-position and methyl groups at the 3- and 4-positions. The clinically used form is typically the dextro isomer.
-
IUPAC Name: (2S,3S)-3,4-dimethyl-2-phenylmorpholine[1]
-
CAS Number: 634-03-7[2]
-
Molecular Formula: C₁₂H₁₇NO[2]
-
Synonyms: Mephenmetrazine, (2S,3S)-3,4-Dimethyl-2-phenylmorpholine, Bontril[2]
Physicochemical Properties
The physicochemical properties of phendimetrazine and its commonly used tartrate salt are summarized in the table below. Phendimetrazine tartrate is a white, odorless, crystalline powder.[1] It is freely soluble in water and sparingly soluble in warm alcohol.[1]
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | [1] |
| pKa (Phendimetrazine Tartrate) | 7.2 | [1] |
| Melting Point (Hydrochloride) | 208 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.9 | [1] |
| Solubility (Tartrate Salt) | Freely soluble in water; sparingly soluble in warm alcohol; insoluble in chloroform, acetone, ether, and benzene. | [1] |
Synthesis
A common synthetic route to phendimetrazine involves the reaction of N-methylethanolamine with 2-bromopropiophenone. This is followed by a reductive cyclization step, often utilizing formic acid, to yield the phendimetrazine molecule.[2]
Experimental Protocol: Synthesis of Phendimetrazine
-
Alkylation: N-methylethanolamine is reacted with 2-bromopropiophenone in the presence of a base to form the intermediate amino ketone. The reaction is typically carried out in a suitable organic solvent.
-
Reduction and Cyclization: The intermediate amino ketone undergoes reductive cyclization. This can be achieved using a reducing agent such as formic acid, which also acts as a dehydrating agent to facilitate the ring closure to the morpholine structure.
-
Purification: The crude phendimetrazine is then purified, likely through distillation or chromatography, to yield the final product.
Pharmacology
Mechanism of Action
Phendimetrazine is a prodrug that is largely inactive itself.[2] Its pharmacological effects are primarily mediated by its active metabolite, phenmetrazine.[2] Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA).[2] It acts on presynaptic nerve terminals in the central nervous system, particularly in the hypothalamus, to increase the extracellular concentrations of norepinephrine and dopamine.[3] This leads to a stimulation of the central nervous system and a suppression of appetite.[3]
Pharmacokinetics
-
Absorption: Phendimetrazine is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 1 to 3 hours after oral administration.[1]
-
Distribution: Information on the volume of distribution is not extensively detailed in the available literature.
-
Metabolism: Phendimetrazine is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[1] A smaller fraction is converted to phendimetrazine-N-oxide.
-
Elimination: The primary route of elimination is through the kidneys, with the majority of the drug and its metabolites excreted in the urine.[1] The elimination half-life of the immediate-release formulation is approximately 2-3.7 hours, while the sustained-release formulation has a half-life of about 9 hours.[1] The half-life of the active metabolite, phenmetrazine, is approximately 8 hours.[1]
Pharmacodynamics
The primary pharmacodynamic effect of phendimetrazine, through its active metabolite phenmetrazine, is appetite suppression. This is a consequence of increased norepinephrine and dopamine signaling in the hypothalamus. Other effects include central nervous system stimulation, which can lead to increased alertness and potential for restlessness, and an elevation in blood pressure.[1]
Analytical Methods
The quantification of phendimetrazine and its active metabolite, phenmetrazine, in biological matrices is essential for pharmacokinetic and toxicological studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Gas Chromatography (GC)
A sensitive and specific gas-liquid chromatographic (GLC) method has been developed for the determination of phendimetrazine in plasma, serum, and urine.[4]
Experimental Protocol: GLC Analysis of Phendimetrazine
-
Sample Preparation:
-
To 2 mL of plasma, serum, or urine, add an appropriate internal standard.
-
Perform a liquid-liquid extraction of the alkalinized sample with an organic solvent (e.g., toluene).
-
Back-extract the drug and internal standard into an acidic aqueous solution.
-
Re-extract into an organic solvent after making the aqueous solution basic.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Derivatize the sample, for example, by acetylation, to improve chromatographic properties.[4]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a nitrogen-phosphorus detector (NPD).[4]
-
Column: A suitable capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or nitrogen.
-
Temperatures: Optimized injector, column, and detector temperatures.
-
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: General HPLC-MS/MS Analysis
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 3.0 mm x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for phendimetrazine and phenmetrazine.
-
Conclusion
Phendimetrazine is a well-established anorectic agent that exerts its effects through its active metabolite, phenmetrazine. Its chemical structure, centered on a morpholine ring, and its physicochemical properties are well-characterized. The primary mechanism of action involves the release of norepinephrine and dopamine in the central nervous system. This guide has provided a detailed overview of phendimetrazine for researchers and professionals in drug development, summarizing its key chemical and pharmacological characteristics and outlining relevant analytical methodologies. Further research into detailed synthetic protocols and advanced analytical methods will continue to refine our understanding and application of this compound.
References
In Vitro Activities of the TRIM Protein Family: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tripartite Motif (TRIM) family of proteins represents a large and diverse group of E3 ubiquitin ligases that play critical roles in a myriad of cellular processes, including the innate immune response.[1][2][3] This technical guide provides an in-depth overview of the in vitro studies that have elucidated the functions and mechanisms of action of various TRIM family members. While the specific term "Trimstat" did not yield targeted results, the extensive research on the TRIM protein family offers significant insights for drug development and therapeutic intervention.
Functional Summary of Key TRIM Proteins
The in vitro activities of TRIM proteins are diverse, ranging from direct antiviral actions to the regulation of critical signaling pathways. The following table summarizes the functions and interacting partners of several well-characterized TRIM proteins, as determined through in vitro studies.
| TRIM Protein | Function | Interacting Partners/Substrates | Key Signaling Pathway Involvement |
| TRIM5α | Antiviral restriction factor, particularly against retroviruses.[1] Acts as a pattern recognition receptor. | Viral capsids (e.g., HIV-1) | NF-κB, AP1[1] |
| TRIM8 | Positive regulator of inflammatory signaling. | TAK1 | TNFα, IL-1β[1] |
| TRIM21 | Antibody-dependent intracellular neutralization. Modulates interferon signaling. | Antibodies, IKKβ, IRF3, IRF7, IRF8 | Type I Interferon response[2] |
| TRIM25 | Essential for RIG-I signaling activation.[2] | RIG-I | RIG-I-like receptor (RLR) pathway[2] |
| TRIM28 | Transcriptional corepressor with roles in cancer signaling. | NF-κB, STAT1, STAT3, TAK1, IRF5, IRF7 | NF-κB, JAK/STAT, MAPK, Wnt, TGFβ[4] |
| TRIM38 | Negative regulator of innate immune signaling. | cGAS, STING | cGAS-STING pathway[1] |
| TRIM56 | Positive regulator of TLR3-mediated interferon pathway and DNA sensor signaling. | TRIF, STING | TLR3 pathway, cGAS-STING pathway[1][2] |
| TRIM59 | Oncogenic protein involved in cell proliferation and migration. | p53 | p53 signaling pathway[4] |
Key Signaling Pathways Regulated by TRIM Proteins
TRIM proteins are integral components of various signaling cascades, primarily those involved in the innate immune response. They can act as both positive and negative regulators by mediating the ubiquitination of key signaling molecules.
RIG-I-Like Receptor (RLR) Signaling Pathway
The RLR pathway is crucial for the detection of viral RNA and the subsequent induction of type I interferons. TRIM25 plays a pivotal role in this pathway by mediating the K63-linked polyubiquitination of RIG-I, which is essential for its activation and downstream signaling.
Experimental Protocols for In Vitro Analysis of TRIM Protein Activity
The following outlines a generalized workflow for investigating the in vitro activity of a specific TRIM protein.
Protein Expression and Purification
-
Objective: To obtain purified TRIM protein and its potential substrate for use in biochemical assays.
-
Methodology:
-
Clone the cDNA of the TRIM protein and its substrate into appropriate expression vectors (e.g., with GST or His tags).
-
Express the proteins in a suitable system (e.g., E. coli or mammalian cells).
-
Purify the recombinant proteins using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin).
-
Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
In Vitro Ubiquitination Assay
-
Objective: To determine if the TRIM protein can ubiquitinate a specific substrate.
-
Methodology:
-
Combine the purified TRIM protein (E3), the substrate, a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and ubiquitin in a reaction buffer.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the substrate or an antibody that recognizes polyubiquitin chains. An increase in the molecular weight of the substrate indicates ubiquitination.
-
Luciferase Reporter Assay for Signaling Pathway Activity
-
Objective: To assess the effect of TRIM protein expression on the activity of a specific signaling pathway.
-
Methodology:
-
Co-transfect mammalian cells with a luciferase reporter plasmid containing a promoter responsive to a transcription factor of interest (e.g., NF-κB or IRF3) and an expression plasmid for the TRIM protein.
-
After a period of incubation, stimulate the cells with an appropriate ligand (e.g., TNFα or viral RNA) to activate the signaling pathway.
-
Lyse the cells and measure luciferase activity using a luminometer. An increase or decrease in luciferase activity indicates that the TRIM protein modulates the signaling pathway.
-
Conclusion
The TRIM family of proteins represents a significant class of regulators in cellular signaling, particularly in the context of innate immunity. The in vitro methodologies described herein are fundamental to dissecting their specific functions as E3 ubiquitin ligases and their impact on various signaling pathways. A thorough understanding of the molecular mechanisms of individual TRIM proteins is essential for the development of novel therapeutics that target these pathways for the treatment of a wide range of diseases, including viral infections and cancer.
References
- 1. The Roles of TRIMs in Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of innate immune signalling pathways by the tripartite motif (TRIM) family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3-ligase TRIM family of proteins regulates signaling pathways triggered by innate immune pattern-recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIM25, TRIM28 and TRIM59 and Their Protein Partners in Cancer Signaling Crosstalk: Potential Novel Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phendimetrazine Tartrate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phendimetrazine tartrate is a sympathomimetic amine with anorectic effects, primarily used in the short-term management of obesity in humans. In preclinical research, it serves as a valuable tool for studying the mechanisms of appetite suppression, metabolic regulation, and the central nervous system pathways involved in feeding behavior. As a prodrug, phendimetrazine is metabolized to its active form, phenmetrazine, which acts as a norepinephrine and dopamine releasing agent.[1][2] These application notes provide a comprehensive overview of phendimetrazine tartrate dosage, administration, and experimental protocols for use in rodent models.
Physicochemical Properties
Phendimetrazine tartrate is a white, odorless, crystalline powder. It is freely soluble in water and sparingly soluble in warm alcohol.[3][4][5][6]
Mechanism of Action
Phendimetrazine tartrate exerts its pharmacological effects primarily through its active metabolite, phenmetrazine. Phenmetrazine stimulates the release of norepinephrine and dopamine from presynaptic nerve terminals in the central nervous system, particularly in the hypothalamus.[1][2] This increase in catecholamine levels leads to a suppression of appetite and may also have other metabolic effects.[1][3][7][8]
Quantitative Data Summary
The following tables summarize reported dosages of phendimetrazine tartrate and its active metabolite, phenmetrazine, used in various rodent studies.
Phendimetrazine Tartrate Dosage in Rats
| Study Type | Administration Route | Dosage Range (mg/kg) | Species | Notes |
| Behavioral (Cocaine Discrimination) | Intraperitoneal (IP) | 1.0 - 10 | Rat | Dose-dependent cocaine-like discriminative stimulus effects were observed. Peak effects at 10 min. |
Phenmetrazine (Active Metabolite) Dosage in Rodents
| Study Type | Administration Route | Dosage Range (mg/kg/day) | Species | Notes |
| Metabolic | Subcutaneous (SC) via osmotic minipump | 25 - 50 | Rat | Chronic (14-day) administration was used to study effects on brain glucose metabolism.[9] |
| Behavioral (Motor Activity) | Intravenous (IV) | 5.6 (µmol/kg) | Rat | Minimal dose to increase motor activity. |
Note: Limited data is available for phendimetrazine tartrate dosages in mice. Researchers should consider the data from rat studies and perform dose-ranging studies to determine the optimal dosage for their specific mouse model and experimental paradigm.
Toxicity Data
Experimental Protocols
Preparation of Phendimetrazine Tartrate Solution for Injection
This protocol describes the preparation of a phendimetrazine tartrate solution for intraperitoneal or subcutaneous injection in rodents.
Materials:
-
Phendimetrazine tartrate powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials
-
Syringes and needles (appropriate gauge for the animal)
-
Vortex mixer
-
pH meter (optional)
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount: Determine the total volume of solution needed based on the number of animals, their weights, and the desired dose (mg/kg).
-
Weigh the compound: Accurately weigh the required amount of phendimetrazine tartrate powder.
-
Dissolve in sterile saline: Add the powder to a sterile vial containing the calculated volume of sterile isotonic saline. Phendimetrazine tartrate is freely soluble in water.[3][4][5][6]
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved.
-
Check pH (optional): The pH of the final solution can be checked to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5) for injection to minimize irritation. Adjust with sterile NaOH or HCl if necessary.
-
Sterile filter: For intravenous or long-term studies, it is recommended to sterile filter the solution through a 0.22 µm filter into a new sterile vial to remove any potential microbial contamination.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at room temperature or refrigerated, protected from light.[8]
References
- 1. Metra | C16H23NO7 | CID 120608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII Rx Only [dailymed.nlm.nih.gov]
- 5. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg Rx Only [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phendimetrazine tartrate (PIM 941) [inchem.org]
Application Notes and Protocols for Tunicamycin Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tunicamycin is a nucleoside antibiotic that inhibits N-linked glycosylation in eukaryotic cells. By blocking the transfer of N-acetylglucosamine 1-phosphate (GlcNAc-1-P) to dolichol phosphate, a critical step in the synthesis of all N-linked glycoproteins, Tunicamycin induces the accumulation of unfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, triggers a complex signaling network called the Unfolded Protein Response (UPR). These application notes provide detailed protocols for the preparation and use of Tunicamycin solutions to reliably induce ER stress in cultured cells for experimental studies.
Data Presentation
The optimal concentration of Tunicamycin is highly cell-type dependent and should be determined empirically. Below is a table summarizing typical concentration ranges and their effects on various cell lines. It is recommended to perform a dose-response experiment to identify the ideal concentration that induces ER stress markers without causing excessive cell death.
| Cell Line | Tunicamycin Concentration (µg/mL) | Treatment Duration (hours) | Observed Effect on Cell Viability | Reference |
| PC-3 (Prostate Cancer) | 1-10 | 24-96 | Dose-dependent reduction in cell viability up to 61.5% | [1] |
| FRTL-5 (Thyroid) | 10 | 1-2 | Activation of JNK signaling pathway | [2] |
| HUVEC (Endothelial) | 0.1 - 10 | 24 | Dose-response to determine sub-lethal concentration | [3] |
| Various Cancer Cell Lines | 0.1 - 10 | 24-72 | Varies; requires optimization | [3] |
Experimental Protocols
Preparation of Tunicamycin Stock Solution
Materials:
-
Tunicamycin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Tunicamycin is typically dissolved in DMSO to create a stock solution. A common stock concentration is 5 mg/mL.[4]
-
To prepare a 5 mg/mL stock solution, dissolve the entire contents of a vial of Tunicamycin in sterile DMSO. For example, if you have 5 mg of Tunicamycin, add 1 mL of sterile DMSO.
-
Vortex briefly to ensure the Tunicamycin is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C. Tunicamycin solutions should be prepared fresh when possible, as the compound can precipitate out of solution during storage.[3]
Protocol for Inducing ER Stress in Cultured Cells
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
Tunicamycin stock solution (from Protocol 1)
-
Vehicle control (sterile DMSO)
Protocol:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Tunicamycin stock solution. Prepare a series of dilutions of Tunicamycin in complete culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment is 0.1, 0.5, 1, 2, 5, and 10 µg/mL.[3]
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest Tunicamycin concentration to account for any effects of the solvent.
-
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[3] The optimal incubation time will depend on the cell type and the specific ER stress markers being analyzed.
Assessment of ER Stress and Cell Viability
A. Western Blotting for ER Stress Markers
Protocol:
-
Cell Lysis: After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key ER stress markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP, or cleaved ATF6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
B. Cell Viability Assay (e.g., MTT or CCK-8)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium and allow them to attach overnight.[5]
-
Tunicamycin Treatment: Prepare 2X concentrations of Tunicamycin in complete culture medium. Add 100 µL of the 2X Tunicamycin solutions to the appropriate wells to achieve the final desired concentrations. Incubate for the desired time course (e.g., 24, 48, 72 hours).[5]
-
Viability Reagent Addition: Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3][5]
-
Measurement:
Mandatory Visualization
Signaling Pathway of the Unfolded Protein Response (UPR)
Caption: Tunicamycin-induced ER stress activates the three arms of the UPR pathway.
References
- 1. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tunicamycin Treatment | Xin Chen Lab [pharm.ucsf.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Trimstat's Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Trimstat (phendimetrazine tartrate), a sympathomimetic amine used as an appetite suppressant for short-term weight management. The protocols outlined below are designed to assess the efficacy of this compound in established models of obesity.
Introduction to this compound (Phendimetrazine Tartrate)
This compound is the brand name for phendimetrazine tartrate, a sympathomimetic amine that functions as an anorectic agent.[1][2][3] It is prescribed for short-term use in the management of exogenous obesity.[2][4] The primary mechanism of action of this compound involves the stimulation of the central nervous system, specifically the hypothalamus, to suppress appetite.[1] Phendimetrazine is a prodrug that is metabolized in the liver to its active form, phenmetrazine.[5][6] Phenmetrazine is a potent releaser of norepinephrine and, to a lesser extent, dopamine in the hypothalamus.[5] This increase in catecholamine levels in the synaptic cleft leads to a feeling of satiety and a reduction in food intake.[1]
Recommended Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-obesity drugs. Both genetic and diet-induced models of obesity are valuable tools, each with specific advantages.
Diet-Induced Obesity (DIO) Models
Diet-induced obesity models are considered to have high translational relevance to human obesity, as they mimic the effects of a hypercaloric diet.
-
Rodent Species: C57BL/6J mice and Sprague-Dawley or Wistar rats are commonly used strains that are susceptible to developing obesity when fed a high-fat diet (HFD).[7]
-
Induction of Obesity: Animals are fed a diet where 45-60% of the kilocalories are derived from fat for a period of 8-16 weeks to induce a stable obese phenotype with increased body weight, adiposity, and often, insulin resistance.
Genetic Models of Obesity
Genetically modified models provide insights into the role of specific genes and pathways in the development of obesity.
-
Zucker Rats (fa/fa): These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and metabolic syndrome.[4] They are a well-characterized model for studying the effects of anorectic agents.
-
ob/ob Mice: These mice have a mutation in the leptin gene, resulting in a lack of functional leptin and leading to severe hyperphagia and obesity.
-
db/db Mice: These mice possess a mutation in the leptin receptor, similar to Zucker rats, and exhibit a phenotype of obesity and diabetes.
Experimental Protocols
Below are detailed protocols for evaluating the efficacy of this compound in diet-induced obese rats. These protocols can be adapted for other rodent models.
Protocol 1: Induction of Diet-Induced Obesity in Rats
-
Animal Selection: Start with male Sprague-Dawley rats at 5-6 weeks of age.
-
Housing: House the animals individually in a controlled environment (12:12-hour light-dark cycle, 22 ± 2°C).
-
Diet: Provide ad libitum access to a high-fat diet (e.g., D12492, 60% kcal from fat) and water. A control group should be fed a standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly.
-
Duration: Continue the high-fat diet for at least 12 weeks to establish a stable obese phenotype (typically a 15-20% greater body weight than the control group).
Protocol 2: Evaluation of this compound Efficacy on Weight Management
-
Animal Groups: Randomly assign the diet-induced obese rats into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or 0.5% methylcellulose)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., another approved weight-loss agent)
-
-
Drug Administration: Administer this compound or vehicle orally (gavage) once or twice daily, typically 30-60 minutes before the dark cycle (the active feeding period for rodents). Dosing should be based on previous literature for similar compounds or preliminary dose-finding studies.
-
Measurements:
-
Body Weight: Record daily at the same time.
-
Food Intake: Measure daily by weighing the remaining food. Account for spillage.
-
Water Intake: Monitor daily.
-
-
Duration: The treatment period is typically 2-4 weeks for short-term efficacy studies.
-
Data Analysis: Analyze changes in body weight and food intake using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 3: Assessment of Energy Expenditure using Indirect Calorimetry
-
Acclimation: Acclimate the animals to metabolic cages for 24-48 hours before data collection.
-
Measurement: Place the animals in the indirect calorimetry system (e.g., TSE PhenoMaster, Columbus Instruments CLAMS) for continuous monitoring over 24-72 hours.
-
Parameters Measured:
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Respiratory Exchange Ratio (RER = VCO2/VO2)
-
Energy Expenditure (calculated from VO2 and VCO2)
-
Locomotor Activity
-
-
Data Analysis: Analyze the data to determine the effect of this compound on total energy expenditure, resting energy expenditure, and physical activity.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Rats
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | % Change in Body Weight |
| Vehicle Control | 550 ± 25 | 565 ± 28 | +15 ± 5 | +2.7% |
| This compound (Low Dose) | 548 ± 22 | 530 ± 20 | -18 ± 6 | -3.3% |
| This compound (High Dose) | 552 ± 26 | 515 ± 24 | -37 ± 7 | -6.7% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Daily Food Intake in Diet-Induced Obese Rats
| Treatment Group | Average Daily Food Intake (g) | Cumulative Food Intake (g/14 days) |
| Vehicle Control | 25 ± 2.1 | 350 ± 29 |
| This compound (Low Dose) | 20 ± 1.8 | 280 ± 25 |
| This compound (High Dose) | 16 ± 1.5 | 224 ± 21 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Energy Expenditure in Diet-Induced Obese Rats
| Treatment Group | Energy Expenditure (kcal/day/kg^0.75) | Respiratory Exchange Ratio (RER) |
| Vehicle Control | 220 ± 15 | 0.85 ± 0.03 |
| This compound (Low Dose) | 235 ± 18 | 0.83 ± 0.04 |
| This compound (High Dose) | 245 ± 20 | 0.81 ± 0.03 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Visualizations
Signaling Pathway of this compound in Appetite Regulation
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anorectic effects in the hypothalamic arcuate nucleus.
Experimental Workflow for this compound Efficacy Study
The following diagram outlines the key steps in conducting a preclinical efficacy study of this compound.
Hypothalamic Appetite Regulation Circuitry
This diagram illustrates the interaction between key neuronal populations in the arcuate nucleus of the hypothalamus that regulate appetite and are targeted by norepinephrine (NE) and dopamine (DA), the neurotransmitters released by this compound's active metabolite.
References
- 1. quranicresearch.com [quranicresearch.com]
- 2. drugs.com [drugs.com]
- 3. Phendimetrazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. ambetterhealth.com [ambetterhealth.com]
- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
Analytical Methods for the Detection of Phendimetrazine in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phendimetrazine is a sympathomimetic amine with a pharmacological profile similar to amphetamines, primarily used as a short-term adjunct in the management of exogenous obesity. Its mechanism of action involves stimulating the central nervous system to suppress appetite. Due to its potential for abuse and the necessity for therapeutic drug monitoring and forensic analysis, robust and sensitive analytical methods for its detection in biological matrices, including tissue, are crucial. This document provides detailed application notes and protocols for the determination of phendimetrazine in various tissue samples, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most widely accepted techniques for the confirmation and quantification of phendimetrazine and its metabolites.
Metabolic Pathway of Phendimetrazine
Phendimetrazine is a prodrug that is metabolized in the liver primarily through N-demethylation to its active metabolite, phenmetrazine. Phenmetrazine is further metabolized via hydroxylation and subsequent conjugation before being excreted in the urine. Understanding this metabolic pathway is essential for comprehensive toxicological analysis, as the detection of both the parent drug and its active metabolite can provide a more complete picture of exposure.
Caption: Metabolic pathway of phendimetrazine.
Quantitative Data Presentation
The distribution of phendimetrazine and its active metabolite, phenmetrazine, can vary significantly among different tissue types. Post-mortem redistribution (PMR) is a critical factor to consider in forensic toxicology, as it can lead to changes in drug concentrations after death. Lipophilic and basic drugs like phendimetrazine are particularly susceptible to PMR. The following tables summarize representative quantitative data for amphetamine-like substances in post-mortem tissues, which can serve as a reference for phendimetrazine analysis. It is important to note that specific data for phendimetrazine is limited, and these values should be interpreted with caution.
Table 1: Post-mortem Concentrations of Amphetamine-like Substances in Human Tissues
| Tissue | Methamphetamine Concentration (mg/kg or mg/L) | Amphetamine Concentration (mg/kg or mg/L) | Reference |
| Liver | 0.1 - 116 | 0.05 - 5.68 | [1][2][3] |
| Brain | Not specified | Not specified | |
| Adipose | Not specified | Not specified | |
| Blood (Femoral) | 0.09 - 18 | 0.05 - 2.6 | [2] |
Note: These values are compiled from various sources and represent a wide range of reported concentrations in fatal and non-fatal cases. The significant variability is due to factors such as dosage, individual metabolism, and post-mortem interval.
Table 2: Tissue-to-Blood Concentration Ratios for Amphetamine-like Substances
| Tissue | Methamphetamine L/P Ratio | Amphetamine L/P Ratio | Reference |
| Liver | 5.68 (± 2.32) | ~5-8 | [2][4] |
*L/P Ratio: Liver-to-Peripheral Blood Ratio. This ratio is often used as an indicator of the potential for post-mortem redistribution. A higher ratio suggests a greater likelihood of PMR.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and analysis of phendimetrazine from tissue samples. These protocols are intended as a guide and may require optimization based on the specific tissue matrix and available instrumentation.
Experimental Workflow for Tissue Analysis
Caption: General workflow for tissue analysis.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is adapted from methods used for the analysis of other basic drugs in post-mortem tissues.
1. Sample Preparation: Homogenization
-
Weigh approximately 1 gram of tissue (e.g., liver, brain).
-
Mince the tissue into small pieces using a scalpel.
-
Place the minced tissue in a Potter-Elvehjem homogenizer or a bead beater tube.
-
Add 4 mL of ice-cold phosphate buffer (pH 7.4) or a suitable lysis buffer.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for extraction.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the tissue homogenate supernatant, add an appropriate internal standard (e.g., a deuterated analog of phendimetrazine or a structurally similar compound).
-
Add 1 mL of 1 M sodium hydroxide to basify the sample to a pH of >10.
-
Add 5 mL of an organic solvent (e.g., n-butyl chloride, diethyl ether, or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (Optional but Recommended for GC-MS)
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS, or pentafluoropropionic anhydride - PFPA).
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for phendimetrazine and its metabolite (and their derivatives).
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is a more sensitive and specific alternative to GC-MS and often does not require derivatization.
1. Sample Preparation: Homogenization
-
Follow the same homogenization procedure as described in Protocol 1.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.
-
To 1 mL of the tissue homogenate supernatant, add an appropriate internal standard.
-
Acidify the sample with 100 µL of 2% formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm i.d., 1.8 µm particle size) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for phendimetrazine and its metabolite for confirmation and quantification.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of phendimetrazine in tissue samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, specificity, and sample throughput. Proper sample homogenization and extraction are critical steps to ensure accurate and reliable results. Given the potential for post-mortem redistribution, the interpretation of phendimetrazine concentrations in forensic cases should be done with careful consideration of the tissue type and the case history. Further research is needed to establish a more comprehensive database of phendimetrazine concentrations in various human tissues.
References
- 1. Methamphetamine and amphetamine concentrations in postmortem rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.defense.gov [media.defense.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.defense.gov [media.defense.gov]
- 5. Liver and peripheral blood concentration ratio (L/P) as a marker of postmortem drug redistribution: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Trimstat in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a complex condition characterized by a cluster of risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, significantly increasing the risk for cardiovascular disease and type 2 diabetes.[1] The multifaceted nature of this syndrome often necessitates multi-drug pharmacological interventions to achieve optimal therapeutic outcomes.[2] This document provides detailed application notes and protocols for the investigational metabolic modulator, Trimstat , a hypothetical therapeutic agent targeting the Tripartite Motif (TRIM) family of proteins.
The TRIM family of proteins, functioning as E3 ubiquitin ligases, are emerging as pivotal regulators of cellular metabolism.[3] They are involved in orchestrating key metabolic pathways, including glucose, lipid, and amino acid metabolism.[3] For instance, certain TRIM proteins have been shown to modulate glycolytic flux and insulin signaling.[3] Given their central role in metabolic regulation, targeting TRIM proteins presents a novel therapeutic strategy.
These protocols are designed to guide researchers in evaluating the synergistic or additive effects of this compound in combination with established metabolic drugs such as Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors.
Rationale for Combination Therapies
Combining therapeutic agents with different mechanisms of action can offer significant advantages in treating complex metabolic diseases.[2] This approach can lead to additive or synergistic effects, allowing for better management of the multifaceted pathophysiology of metabolic syndrome while potentially minimizing adverse effects through the use of lower doses of individual agents.[2]
-
This compound and Metformin: Metformin, a first-line therapy for type 2 diabetes, primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. Preclinical studies have highlighted its anti-inflammatory and metabolic properties.[4] A combination with this compound, which is hypothesized to modulate insulin signaling pathways through its interaction with TRIM proteins, could offer a complementary approach to enhancing glucose homeostasis.
-
This compound and GLP-1 Receptor Agonists (GLP-1 RAs): GLP-1 RAs, such as liraglutide and semaglutide, mimic the effects of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying.[5][6] They have also been shown to have beneficial effects on body weight and cardiovascular risk factors.[6][7] Combining this compound with a GLP-1 RA could provide a multi-pronged attack on insulin resistance and dyslipidemia, potentially leading to improved glycemic control and better management of metabolic syndrome.
-
This compound and SGLT2 Inhibitors: SGLT2 inhibitors lower blood glucose by increasing urinary glucose excretion.[8] This insulin-independent mechanism of action makes them an attractive option for combination therapy.[8] Observational studies suggest that combining an SGLT2 inhibitor with a GLP-1 RA may lower the risk of major adverse cardiovascular events (MACE) and improve kidney outcomes compared to monotherapy.[9] A triple combination with this compound could further enhance these benefits by targeting intracellular metabolic signaling pathways.
Signaling Pathways of Interest
The therapeutic efficacy of this compound, particularly in combination with other metabolic drugs, is predicated on its ability to modulate key signaling pathways involved in metabolic regulation. The following diagram illustrates the hypothetical intersection of this compound's mechanism of action with established metabolic signaling cascades.
References
- 1. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Benefits and risks of drug combination therapy for chronic metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of TRIM in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin: evidence from preclinical and clinical studies for potential novel applications in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of glucagon-like peptide-1 receptor agonists for the treatment of metabolic syndrome: A drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-Like Peptide-1 Receptor Agonists Combined With Personalized Digital Health Care for the Treatment of Metabolic Syndrome in Adults With Obesity: Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Effectiveness and safety of combining SGLT2 inhibitors and GLP-1 receptor agonists in individuals with type 2 diabetes: a systematic review and meta-analysis of cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Phendimetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of phendimetrazine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established pharmacopeial standards and are intended to serve as a comprehensive guide for routine quality control, formulation development, and research applications.
Introduction
Phendimetrazine is a sympathomimetic amine with a mechanism of action similar to amphetamines and is primarily used as an anorectic for the short-term management of obesity. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of phendimetrazine in bulk drug substances and pharmaceutical formulations. HPLC is a powerful and versatile technique that offers high resolution, sensitivity, and specificity for the analysis of phendimetrazine and its related substances.
This application note details two distinct reversed-phase HPLC (RP-HPLC) methods derived from the United States Pharmacopeia (USP) for the assay and dissolution testing of phendimetrazine tartrate. Additionally, it provides guidance on the development of chiral separation and stability-indicating HPLC methods.
Method 1: Assay of Phendimetrazine Tartrate in Capsules and Tablets
This method is suitable for the determination of the potency of phendimetrazine tartrate in its finished dosage forms. It utilizes an ion-pairing agent to improve the retention and peak shape of the analyte.
Experimental Protocol:
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | L1 packing, 3.9-mm x 30-cm |
| Mobile Phase | Dissolve 1.1 g of sodium 1-heptanesulfonate in 575 mL of water, add 400 mL of methanol and 25 mL of dilute acetic acid (14 in 100). Adjust pH to 3.0 ± 0.1 with glacial acetic acid if necessary. Filter and degas. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 256 nm |
| Injection Volume | 50 µL |
| Internal Standard | Salicylamide |
2. Preparation of Solutions:
-
Diluent: Prepare a mixture of water, methanol, and dilute acetic acid (14 in 100) in the ratio of 57.5:40:2.5.
-
Internal Standard Solution: Prepare a solution of salicylamide in the Diluent to a concentration of about 0.1 mg/mL.
-
Standard Preparation: Accurately weigh a quantity of USP Phendimetrazine Tartrate Reference Standard (RS) and dissolve it in the Internal Standard Solution to obtain a final concentration of about 0.7 mg/mL.
-
Assay Preparation (for Capsules): Combine the contents of at least 20 capsules. Transfer an accurately weighed portion of the powder, equivalent to about 35 mg of phendimetrazine tartrate, to a 50-mL volumetric flask. Add 25 mL of Internal Standard Solution and sonicate for 15 minutes. Cool to room temperature, dilute to volume with Internal Standard Solution, mix, and filter.[1]
-
Assay Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 35 mg of phendimetrazine tartrate, to a 50-mL volumetric flask. Add 25 mL of Internal Standard Solution and sonicate for 15 minutes. Cool to room temperature, dilute to volume with Internal Standard Solution, mix, and filter.[2]
3. System Suitability:
-
Inject the Standard Preparation and record the chromatograms.
-
The resolution between the phendimetrazine and salicylamide peaks should be not less than 2.0.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
4. Procedure:
-
Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for the phendimetrazine and internal standard peaks.
-
Calculate the ratio of the peak response of phendimetrazine to that of the internal standard for both the Standard Preparation and the Assay Preparation.
-
Calculate the quantity, in mg, of phendimetrazine tartrate in the portion of capsules or tablets taken.
Method 2: Dissolution Test for Phendimetrazine Tartrate Tablets
This method is employed to assess the in vitro release of phendimetrazine tartrate from tablet formulations.
Experimental Protocol:
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | L15 packing, 4-mm x 15-cm |
| Mobile Phase | Prepare a filtered and degassed mixture of acetonitrile and pH 7.5 Phosphate buffer (65:35). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 50 µL |
2. Preparation of Solutions:
-
pH 7.5 Phosphate Buffer: Prepare a 0.025 M solution of monobasic potassium phosphate and adjust the pH to 7.5 with 1 N potassium hydroxide.[2]
-
Dissolution Medium: Water.
-
Standard Solution: Prepare a solution of USP Phendimetrazine Tartrate RS in the Dissolution Medium to a known concentration.
-
Sample Solution: Place one tablet in each dissolution vessel containing 900 mL of water, maintained at 37 ± 0.5 °C. Operate the apparatus (USP Apparatus 1) at 100 rpm for 60 minutes. Withdraw a sample and filter.[2]
3. System Suitability:
-
Chromatograph three replicate injections of the Standard solution. The relative standard deviation should be not more than 3.0%.[2]
4. Procedure:
-
Separately inject equal volumes of the filtered sample solution and the Standard solution into the chromatograph.
-
Record the chromatograms and measure the responses for the major peaks.
-
Calculate the percentage of the labeled amount of phendimetrazine tartrate dissolved.
Quantitative Data Summary
| Parameter | Method 1: Assay | Method 2: Dissolution |
| Analyte | Phendimetrazine Tartrate | Phendimetrazine Tartrate |
| Matrix | Capsules, Tablets | Tablets |
| Column Type | L1 (C18) | L15 (C18) |
| Mobile Phase | Water, Methanol, Acetic Acid, Sodium 1-heptanesulfonate | Acetonitrile, Phosphate Buffer (pH 7.5) |
| Detection Wavelength | 256 nm | 210 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Internal Standard | Salicylamide | Not required |
| Typical Retention Time | Analyte and matrix dependent | Analyte and matrix dependent |
| Linearity Range (Expected) | 10 - 100 µg/mL | 1 - 20 µg/mL |
| Limit of Detection (LOD) (Expected) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) (Expected) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) (Expected) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) (Expected) | ≤ 2.0% | ≤ 3.0% |
Note: Expected performance data is based on typical values for validated pharmaceutical HPLC methods and should be verified for the specific instrumentation and laboratory conditions.
Experimental Workflows
References
Unraveling the Impact of Trimstat: Immunohistochemistry Techniques for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the investigation of signaling pathways affected by Trimstat. This document outlines detailed protocols for the sensitive and specific detection of key protein markers, methods for quantitative data analysis, and visual representations of the targeted molecular pathways and experimental procedures.
Introduction
This compound is a novel therapeutic agent whose mechanism of action involves the modulation of key signaling cascades critical in cellular processes such as proliferation, survival, and angiogenesis. Understanding the in-situ effects of this compound on these pathways within the tissue microenvironment is paramount for elucidating its therapeutic efficacy and identifying pharmacodynamic biomarkers. Immunohistochemistry offers a powerful tool to visualize and quantify the expression and activation status of proteins within these pathways in response to this compound treatment.
This guide focuses on the primary signaling pathways reported to be influenced by this compound:
-
JAK/STAT Pathway: A crucial signaling cascade for numerous cytokines and growth factors, playing a significant role in immunity and cell proliferation.[1][2][3][4]
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival that is often dysregulated in cancer.[5][6][7][8]
-
VEGF Signaling Pathway: A key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12]
Data Presentation: Quantitative Analysis of Protein Expression
To facilitate the robust analysis and comparison of IHC staining results, a structured approach to data quantification is essential. The following tables provide a template for summarizing quantitative data obtained from IHC experiments on this compound-treated tissues. Data can be acquired using automated image analysis software or semi-quantitative scoring methods.[13][14][15]
Table 1: Quantification of JAK/STAT Pathway Activation
| Treatment Group | N | % of p-STAT3 (Y705) Positive Cells (Mean ± SD) | Staining Intensity (H-Score, Mean ± SD) | Subcellular Localization |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control | ||||
| Negative Control |
Table 2: Quantification of PI3K/Akt/mTOR Pathway Activation
| Treatment Group | N | % of p-Akt (S473) Positive Cells (Mean ± SD) | Staining Intensity (H-Score, Mean ± SD) | Subcellular Localization |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control | ||||
| Negative Control |
Table 3: Quantification of VEGF Receptor 2 Expression
| Treatment Group | N | % of VEGFR2 Positive Cells (Mean ± SD) | Staining Intensity (H-Score, Mean ± SD) | Subcellular Localization |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control | ||||
| Negative Control |
Signaling Pathways and Experimental Workflow Diagrams
Visualizing the intricate signaling cascades and the experimental workflow is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the this compound-affected pathways and the IHC protocol.
Experimental Protocols
Detailed and optimized protocols are critical for reproducible and reliable IHC results.[16][17][18] The following are generalized protocols that should be optimized for specific antibodies and tissue types.
Protocol 1: Immunohistochemistry for Phospho-STAT3 (p-STAT3)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-p-STAT3 (Y705)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated citrate buffer (pH 6.0) and incubating at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Phospho-Akt (p-Akt)
This protocol is similar to that for p-STAT3, with the primary antibody being Rabbit anti-p-Akt (S473). Optimization of the primary antibody dilution and incubation time is recommended.
Protocol 3: Immunohistochemistry for VEGFR2
This protocol follows the same general steps, using a primary antibody specific for VEGFR2 (e.g., Rabbit anti-VEGFR2). Depending on the antibody, the antigen retrieval method (HIER or proteolytic-induced epitope retrieval - PIER) may need to be optimized.
Conclusion
Immunohistochemistry is an indispensable technique for the preclinical and clinical development of this compound. The protocols and guidelines presented here provide a framework for the robust assessment of this compound's impact on the JAK/STAT, PI3K/Akt/mTOR, and VEGF signaling pathways within the native tissue context. Rigorous quantification and standardized procedures will ensure the generation of high-quality, reproducible data to advance our understanding of this compound's therapeutic potential.
References
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Immunohistochemical and molecular analysis of PI3K/AKT/mTOR pathway in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemical expression of mTOR negatively correlates with PTEN expression in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Immunohistochemical expression of vascular endothelial growth factor and vascular endothelial growth factor receptor-2 in canine simple mammary gland adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. VEGF signaling pathway | Abcam [abcam.com]
- 12. cusabio.com [cusabio.com]
- 13. maxanim.com [maxanim.com]
- 14. Imaging and Quantitative Immunohistochemistry | Basicmedical Key [basicmedicalkey.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Trimstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimstat is a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers to drive the expression of genes critical for cell proliferation and survival.[1][2]
In many cancers, the transcription of key oncogenes, most notably MYC, is dependent on the function of BET proteins, particularly BRD4.[3][4][5] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[1] This action prevents the transcription of BET-dependent genes, leading to the suppression of oncogenic programs.[1] Consequently, this compound induces cell cycle arrest and apoptosis in various cancer cell models.[3][6]
These application notes provide a summary of the effects of this compound on gene expression in the hepatocellular carcinoma cell line HepG2 and offer detailed protocols for analyzing these changes.
Data Presentation: Gene Expression Changes in HepG2 Cells
HepG2 cells were treated with 5 µM this compound for 24 hours, followed by RNA sequencing (RNA-Seq) to determine genome-wide changes in gene expression. The analysis identified a significant number of differentially expressed genes.[7][8] A summary of key genes modulated by this compound is presented in Table 1.
Table 1: Key Differentially Expressed Genes in HepG2 Cells Following this compound Treatment
| Gene Symbol | Gene Name | Function | Log2 Fold Change | Adjusted p-value |
| Downregulated Genes | ||||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Master regulator of cell proliferation | -2.85 | < 0.001 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | Cell growth and differentiation | -2.15 | < 0.001 |
| CCND1 | Cyclin D1 | G1/S cell cycle transition | -1.98 | < 0.01 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -1.75 | < 0.01 |
| CDK4 | Cyclin Dependent Kinase 4 | Cell cycle progression | -1.60 | < 0.05 |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | 2.20 | < 0.001 |
| GADD45B | Growth Arrest and DNA Damage Inducible Beta | Apoptosis and cell cycle arrest | 1.95 | < 0.01 |
| HBEGF | Heparin Binding EGF Like Growth Factor | Stress response, wound healing | 1.88 | < 0.01 |
| HEXIM1 | Hexamethylene Bis-Acetamide Inducible 1 | Transcriptional regulation | 1.70 | < 0.05 |
| NUPR1 | Nuclear Protein 1, Transcriptional Regulator | Stress response, apoptosis | 1.62 | < 0.05 |
Data are representative based on published studies of BET inhibitors in HepG2 cells.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for gene expression analysis.
Caption: Mechanism of this compound action on the MYC signaling pathway.
Caption: Workflow for gene expression analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in the culture medium to a final concentration of 5 µM.
-
For control wells, prepare a medium containing an equivalent volume of DMSO (vehicle control).
-
Replace the existing medium in the wells with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours.
-
Perform all treatments in triplicate for statistical robustness.[7][8]
-
Protocol 2: Total RNA Isolation
-
Cell Lysis: After the 24-hour incubation, aspirate the medium from the wells. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol® reagent directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with an RNase-free DNase I kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for RNA-Seq.
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol provides a general outline. Specific kits and reagents may vary.
-
rRNA Depletion: Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using a Ribo-Zero or similar rRNA removal kit.[7]
-
RNA Fragmentation: Fragment the rRNA-depleted RNA using enzymatic or chemical methods to generate fragments of a suitable size for sequencing.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends and to add index sequences for multiplexing.
-
Library Quantification and Sequencing: Quantify the final library and assess its quality. Pool multiple libraries and sequence them on an Illumina HiSeq or NovaSeq platform to generate paired-end reads.[9][10]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-Seq or a biological replicate) into cDNA using a high-capacity cDNA reverse transcription kit with random primers, according to the manufacturer's protocol.[11]
-
Primer Design: Design primers for the genes of interest (e.g., MYC, CDKN1A) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and gene. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling program:[12]
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCq method.[11] Normalize the Cq values of the target genes to the Cq value of the housekeeping gene. Express the results as a fold change in this compound-treated samples relative to the vehicle-treated controls.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 9. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. qPCR validation of RNAseq data [bio-protocol.org]
- 12. mcgill.ca [mcgill.ca]
Application Notes & Protocols: Measuring Neurotransmitter Levels Following Trimstat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimstat is a novel psychoactive compound under investigation for its potential therapeutic effects in mood and anxiety disorders. Its mechanism of action is believed to involve the modulation of key neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that this compound may act as a weak inhibitor of serotonin and norepinephrine reuptake while also exhibiting antagonist activity at various postsynaptic receptors.[1][2][3] Understanding the precise impact of this compound on neurotransmitter dynamics is crucial for elucidating its pharmacological profile and therapeutic potential.
These application notes provide detailed protocols for measuring the levels of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—and their metabolites in preclinical models following the administration of this compound. The methodologies described herein are established and widely used techniques in neuropharmacology.[4][5][6][7][8][9]
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a potential signaling pathway for this compound, based on preliminary data suggesting its interaction with serotonergic and noradrenergic systems. This pathway is a hypothetical model to guide experimental design.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
In Vivo Microdialysis for Extracellular Neurotransmitter Measurement
In vivo microdialysis is a powerful technique for sampling and measuring extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[5][7][10][11]
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Stereotaxic Surgery:
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula (CMA Microdialysis) targeting the desired brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Secure the cannula to the skull with dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (CMA 12, 2 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2) at a flow rate of 1 µL/min using a syringe pump.
-
Allow a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
Immediately store collected samples at -80°C until analysis.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of monoamine neurotransmitters and their metabolites in microdialysate samples.[4][6][8][12][13]
Protocol:
-
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity II) equipped with a refrigerated autosampler.
-
Electrochemical detector (e.g., Antec Decade II) with a glassy carbon working electrode.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A mixture of sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate). The exact composition should be optimized for the specific analytes.
-
Flow Rate: 0.2 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Electrochemical Detection:
-
Set the potential of the working electrode to a value optimized for the oxidation of dopamine, serotonin, and norepinephrine (e.g., +0.75 V).
-
-
Quantification:
-
Prepare standard solutions of DA, 5-HT, NE, and their metabolites (DOPAC, HVA, 5-HIAA) of known concentrations.
-
Generate a standard curve by injecting the standards and plotting peak area against concentration.
-
Determine the concentration of neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Brain Homogenate
ELISA provides a high-throughput method for quantifying neurotransmitter levels in brain tissue homogenates.[14][15][16][17]
Protocol:
-
Tissue Collection and Homogenization:
-
At the desired time point after this compound administration, euthanize the animal via cervical dislocation.
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., sodium metabisulfite).
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure (using a commercial kit, e.g., from MyBioSource or Assay Genie):
-
Follow the manufacturer's instructions provided with the specific neurotransmitter ELISA kit.
-
Typically, the protocol involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
After a washing step, a substrate solution is added, which develops a color in proportion to the amount of neurotransmitter present.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the neurotransmitter in the samples based on the standard curve.
-
Normalize the results to the weight of the tissue.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Extracellular Neurotransmitter Levels in the Prefrontal Cortex Following this compound Administration (In Vivo Microdialysis)
| Treatment Group | Time (min) | Dopamine (nM) | Serotonin (nM) | Norepinephrine (nM) |
| Vehicle | -20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... | |
| This compound (5 mg/kg) | -20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... | |
| This compound (10 mg/kg) | -20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... |
Table 2: Neurotransmitter Content in Brain Tissue Homogenates Following this compound Administration (ELISA)
| Treatment Group | Brain Region | Dopamine (ng/g tissue) | Serotonin (ng/g tissue) | Norepinephrine (ng/g tissue) |
| Vehicle | Prefrontal Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... | |
| This compound (5 mg/kg) | Prefrontal Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... | |
| This compound (10 mg/kg) | Prefrontal Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... |
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of the experimental design, from hypothesis to data interpretation.
Caption: Logical flow of the experimental design.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on neurotransmitter levels. By employing these well-established techniques, researchers can gain valuable insights into the neurochemical profile of this novel compound, which is essential for its continued development as a potential therapeutic agent. The combination of in vivo microdialysis and tissue homogenate analysis offers a comprehensive understanding of both extracellular dynamics and total tissue content of key neurotransmitters.
References
- 1. What is the mechanism of Trimipramine Maleate? [synapse.patsnap.com]
- 2. Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimipramine, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. amuzainc.com [amuzainc.com]
- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. | Semantic Scholar [semanticscholar.org]
- 11. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. amuzainc.com [amuzainc.com]
- 14. updates.reinste.com [updates.reinste.com]
- 15. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
- 16. mybiosource.com [mybiosource.com]
- 17. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Phendimetrazine Tartrate Solubility Technical Support Center
Welcome to the technical support center for phendimetrazine tartrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility profile of phendimetrazine tartrate?
A1: Phendimetrazine tartrate is a white, odorless crystalline powder. Its general solubility is well-documented across various sources. It is described as freely soluble in water, sparingly soluble in warm alcohol, and insoluble in organic solvents like chloroform, acetone, ether, and benzene.[1][2][3][4][5][6][7][8][9][10]
Q2: I'm observing precipitation when dissolving phendimetrazine tartrate in cold water. Why is this happening?
A2: While phendimetrazine tartrate is freely soluble in water, temperature can influence the rate of dissolution. If you are trying to dissolve a large amount of the compound in a small volume of cold water quickly, you may initially see some undissolved particles. Gentle warming or sonication can help accelerate the dissolution process.
Q3: My protocol requires a non-aqueous solvent. In which organic solvents does phendimetrazine tartrate show some solubility?
A3: Phendimetrazine tartrate is sparingly soluble in warm alcohol.[1][2][3][4][5][6][7][8][9][10] For other common organic solvents such as chloroform, acetone, ether, and benzene, it is considered insoluble. If your experiment requires an organic medium, you may need to consider alternative strategies such as using a co-solvent system or exploring different salt forms of phendimetrazine.
Q4: Can pH be adjusted to improve the solubility of phendimetrazine tartrate in aqueous solutions?
A4: Phendimetrazine tartrate has a pKa of 7.2.[11] As a salt of a weak base and a strong acid (tartaric acid), its solubility in water is already quite high. Adjusting the pH can influence its ionization state. Moving the pH further into the acidic range would likely maintain or enhance its solubility. However, increasing the pH towards and above its pKa would decrease the ionization of the phendimetrazine base, potentially leading to precipitation. Therefore, maintaining a neutral to acidic pH is generally recommended for optimal aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: Incomplete Dissolution in an Aqueous Buffer
You are preparing a stock solution in a phosphate-buffered saline (PBS) and notice that the phendimetrazine tartrate is not dissolving completely.
-
Possible Cause 1: Concentration Exceeds Solubility Limit. While highly soluble, you may be attempting to create a solution that is beyond its saturation point in that specific buffer.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the target concentration is reasonable.
-
Gentle Heating: Warm the solution to 30-40°C while stirring. Phendimetrazine tartrate's solubility is noted to be better in warm alcohol, and a similar principle may apply to aqueous systems.[2][3][4][5][7][8][9][10]
-
Sonication: Use a sonication bath to provide mechanical energy to break up powder agglomerates and enhance dissolution.
-
Serial Dilution: Prepare a more concentrated stock solution in pure water (where it is freely soluble) and then dilute it into your PBS buffer to the final desired concentration.
-
Issue 2: Precipitation Observed After Adding Other Components to the Solution
You have successfully dissolved phendimetrazine tartrate in your vehicle, but upon adding another compound or excipient, a precipitate forms.
-
Possible Cause 1: Common Ion Effect. If the added component shares an ion with phendimetrazine tartrate, it could reduce its solubility.
-
Possible Cause 2: pH Shift. The added component may have altered the pH of the solution to a range where phendimetrazine tartrate is less soluble.
-
Possible Cause 3: Salting Out. The new component may be a salt that is present in a high enough concentration to reduce the solubility of the phendimetrazine tartrate by competing for solvent molecules.
-
Troubleshooting Workflow:
Data Presentation
| Solvent | Solubility Description | Reference |
| Water | Freely Soluble | [1][2][3][4][5][6][7][8] |
| Warm Alcohol | Sparingly Soluble | [1][2][3][4][5][7][8] |
| Chloroform | Insoluble | [1][2][3][4][5][7][8] |
| Acetone | Insoluble | [1][2][3][4][5][7][8] |
| Ether | Insoluble | [1][2][3][4][5][7][8] |
| Benzene | Insoluble | [1][2][3][4][5][7][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
This protocol details the steps to prepare a 100 mg/mL aqueous stock solution of phendimetrazine tartrate.
-
Materials:
-
Phendimetrazine tartrate powder
-
Type I (ultrapure) water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
-
-
Procedure:
-
Weigh the desired amount of phendimetrazine tartrate powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately 70-80% of the final volume of Type I water to the flask.
-
Place the magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Begin stirring at a moderate speed.
-
If dissolution is slow, gently warm the solution to approximately 35°C using a water bath. Do not exceed 40°C to avoid potential degradation.
-
Continue stirring until all the powder is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Add Type I water to the flask until the meniscus reaches the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
If required, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
Protocol 2: Solubility Enhancement Using a Co-Solvent System
This protocol is for situations where a mixed solvent system is required, for example, to dissolve other hydrophobic components in the same formulation. This example uses an ethanol/water co-solvent.
-
Materials:
-
Phendimetrazine tartrate powder
-
Ethanol (200 proof, absolute)
-
Type I (ultrapure) water
-
Calibrated analytical balance
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Determine the desired final ratio of ethanol to water (e.g., 20:80 v/v).
-
Prepare the co-solvent mixture by measuring the required volumes of ethanol and water and mixing them thoroughly.
-
Weigh the desired amount of phendimetrazine tartrate and add it to a vial.
-
Add the prepared co-solvent to the vial.
-
Stir the mixture at room temperature. Note that solubility is "sparing" in alcohol, so achieving high concentrations may be difficult.
-
If necessary, gently warm the mixture to enhance solubility, keeping in mind the volatility of ethanol.
-
Observe the solution for clarity. If the compound does not dissolve, the concentration may be too high for that specific co-solvent ratio. Adjust the concentration or the co-solvent ratio as needed.
-
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII Rx Only [dailymed.nlm.nih.gov]
- 3. Phendimetrazine Tartrate Tablets USP, 35 mg CIII Rx only [dailymed.nlm.nih.gov]
- 4. Phendimetrazine Tartrate Tablets USP, 35 mg [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]
- 7. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Phendimetrazine Tartrate Tablets USP, 35 mg CIII Rx only [dailymed.nlm.nih.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to minimize Trimstat degradation in experimental setups
Important Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for information regarding "Trimstat," it has been determined that "this compound" is not a recognized substance, compound, or experimental reagent within the publicly available scientific literature and databases. The term may refer to a highly specific, novel, or proprietary substance not yet described in public-facing resources.
Consequently, this technical support center cannot provide specific troubleshooting guides, FAQs, degradation pathways, or experimental protocols related to "this compound" at this time.
To enable the creation of a detailed and accurate resource to minimize "this compound" degradation, please provide additional information on the nature of this substance. Key details that would be beneficial include:
-
Chemical Class: Is this compound a small molecule, peptide, protein, nucleic acid, or another type of compound?
-
Intended Use: What is the primary application of this compound in your experimental setups?
-
Known Sensitivities: Are there any preliminary observations regarding its stability (e.g., sensitivity to light, temperature, pH, or specific reagents)?
Once more specific information about this compound is available, this technical support center can be populated with relevant and actionable content to address your needs.
In the interim, we are providing a generalized framework of best practices for handling sensitive experimental reagents. This information is based on common principles of laboratory work and may be applicable to minimizing the degradation of a novel compound like this compound.
General Troubleshooting Guide for Uncharacterized Reagent Degradation
This guide provides a logical workflow for identifying and mitigating potential sources of degradation for a novel or uncharacterized reagent.
Caption: A logical workflow for troubleshooting reagent degradation.
Frequently Asked Questions (FAQs) - General Reagent Stability
Q1: My experimental results are inconsistent. Could my reagent be degrading?
A1: Inconsistent results are a common indicator of reagent instability. Degradation can lead to a decrease in the active concentration of your compound, resulting in variable experimental outcomes. It is crucial to first verify your experimental setup and then investigate the stability of your reagents.
Q2: What are the first steps to take if I suspect my reagent is degrading?
A2:
-
Review Storage Conditions: Ensure the reagent is stored at the recommended temperature and protected from light and moisture if necessary.
-
Check Handling Procedures: Minimize freeze-thaw cycles by preparing single-use aliquots. Use appropriate solvents for dissolution.
-
Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments to avoid degradation that may occur in solution over time.
Q3: How can I determine the stability of my reagent in my experimental media?
A3: To assess the stability in your experimental media, you can perform a time-course experiment. Incubate the reagent in the media for different durations (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions. At each time point, analyze the concentration of the intact reagent using a suitable analytical method like HPLC-UV.
General Experimental Protocols to Minimize Degradation
Below are generalized protocols that can be adapted once the properties of this compound are known.
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Dissolve the compound in a solvent in which it is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many organic molecules.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in appropriate vials. This minimizes waste and prevents multiple freeze-thaw cycles.
-
Storage: Store the aliquots at a low temperature, such as -80°C, for long-term storage. For short-term storage, -20°C may be sufficient. Ensure vials are tightly sealed to prevent solvent evaporation and water absorption.
Protocol 2: Preparation of Working Solutions
-
Fresh Dilutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your experimental buffer or media.
-
Temperature Control: Keep working solutions on ice until they are added to the experiment to minimize thermal degradation.
-
Avoid Prolonged Storage: Do not store diluted working solutions for extended periods, as the compound may be less stable at lower concentrations.
Data Presentation: General Stability Assessment
When assessing the stability of a new compound, it is useful to present the data in a clear and organized manner. The following table is a template for summarizing stability data under different conditions.
| Condition | Time Point | % Remaining Compound | Observations |
| Storage Temperature | |||
| -80°C | 1 month | e.g., No change | |
| -20°C | 1 month | ||
| 4°C | 1 week | ||
| Room Temperature | 24 hours | ||
| Freeze-Thaw Cycles | |||
| 1 Cycle | - | ||
| 3 Cycles | - | ||
| 5 Cycles | - | ||
| In Experimental Media (37°C) | |||
| 0 hours | 100% | ||
| 2 hours | |||
| 6 hours | |||
| 24 hours |
Visualization of General Degradation Pathways
The following diagram illustrates a generic concept of a compound being degraded through various pathways. Once the specific degradation pathways of this compound are identified, a more detailed diagram can be created.
Caption: Potential degradation pathways for a hypothetical compound.
Addressing variability in animal responses to Trimstat
Welcome to the Technical Support Center for Trimstat. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in animal responses during pre-clinical studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational modulator of the Tripartite Motif (TRIM) family of proteins. The TRIM family consists of E3 ubiquitin ligases that play a crucial role in various cellular processes, including the innate immune response.[1][2] this compound is believed to exert its effects by modulating the ubiquitination of key signaling molecules in pathways such as the JAK/STAT and NF-κB pathways, thereby influencing cytokine production and immune cell function.[3][4]
Q2: We are observing significant variability in the therapeutic response to this compound between individual animals of the same strain. What are the potential causes?
A2: Variability in response to a compound, even within the same animal strain, is a common challenge in in vivo studies.[5][6] Several factors can contribute to this, including:
-
Genetic Factors: Subtle genetic variations among individual animals can impact drug metabolism and target sensitivity.[7]
-
Environmental Factors: Minor differences in the microenvironment of the animal room, such as the type of bedding, cleanliness, and exposure to volatile chemicals, can alter the activity of hepatic microsomal enzymes responsible for drug metabolism.[8]
-
Physiological Factors: Age, sex, and underlying health status of the animals can influence drug response.[7][9] For example, hormonal differences between males and females can lead to variations in drug metabolism and distribution.[7]
-
Experimental Procedures: Inconsistencies in drug administration, handling stress, and the timing of procedures can introduce variability.[10]
Q3: Can the gut microbiome influence the efficacy of this compound?
A3: While direct evidence for this compound is not yet established, the gut microbiome is increasingly recognized as a significant factor influencing the pharmacokinetics and pharmacodynamics of many drugs. The composition of the gut microbiota can affect drug metabolism, absorption, and even the host's immune response, all of which could potentially impact the efficacy of an immunomodulatory agent like this compound.
Q4: Are there known species-specific differences in response to this compound?
A4: Different animal species can exhibit varied responses to drugs due to differences in physiology, metabolism, and target receptor sensitivity.[7][11] For instance, rodents may have different expression levels of specific TRIM proteins or metabolize this compound through different enzymatic pathways compared to non-rodent species. It is crucial to consider these potential differences when extrapolating data between species.[12]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Pharmacokinetic (PK) Profile
Question: We are observing high variability in the plasma concentrations of this compound across our study animals. What steps can we take to troubleshoot this?
Answer:
-
Review Dosing Procedure: Ensure the accuracy and consistency of your dosing regimen.[13] This includes verifying the concentration of the dosing solution, the calibration of administration equipment, and the technique of the personnel administering the compound. For oral gavage, ensure the compound is delivered directly to the stomach without regurgitation.
-
Evaluate Formulation: The formulation of this compound can significantly impact its absorption.[14]
-
Solubility: If this compound has poor aqueous solubility, consider formulation strategies such as particle size reduction or the use of amorphous solid dispersions.[14]
-
Vehicle: Ensure the vehicle used is appropriate and does not cause any adverse effects or interact with this compound. The pH and osmolarity of the vehicle should be controlled.[15]
-
-
Standardize Animal Conditions:
-
Assess Animal Health: Screen animals for any underlying health issues that could affect drug absorption or metabolism, such as gastrointestinal or liver problems.[7]
Issue 2: Lack of Expected Efficacy or Dose-Response Relationship
Question: Our in vivo efficacy studies are not showing the expected therapeutic effect of this compound, or the dose-response curve is flat. What could be the problem?
Answer:
-
Confirm Target Engagement: Before proceeding with large-scale efficacy studies, it is crucial to confirm that this compound is reaching its target and modulating the intended signaling pathway. This can be done through pharmacodynamic (PD) marker analysis in a pilot study.
-
Re-evaluate Dose Range: The selected dose range may be too low or too high (leading to a plateau effect). Conduct a dose-range finding study to identify the optimal therapeutic window.[16]
-
Consider Metabolic Stability: this compound may be rapidly metabolized in vivo, leading to low exposure at the target site.[14]
-
In Vitro Metabolism: Assess the metabolic stability of this compound using liver microsomes or hepatocytes from the animal species being used.[14]
-
Metabolite Identification: Identify the major metabolites to understand if they are active or inactive.
-
-
Investigate Potential Tolerance: Repeated administration of a compound can sometimes lead to the development of tolerance, where a higher dose is required to achieve the same effect.[9]
Data Presentation
Table 1: Factors Contributing to Variability in Animal Responses to this compound
| Factor Category | Specific Factors | Potential Impact on this compound Response | Mitigation Strategies |
| Intrinsic (Animal-Related) | Genetic background (strain, substrain) | Altered drug metabolism (e.g., CYP450 enzyme activity), target protein expression. | Use well-characterized, isogenic strains. Report detailed strain information. |
| Age | Differences in metabolic capacity and immune system maturity.[7] | Use a narrow and consistent age range for all study animals. | |
| Sex | Hormonal influences on drug metabolism and immune responses.[7] | Conduct studies in both sexes or justify the use of a single sex. | |
| Gut Microbiome | Altered drug metabolism and absorption. | Consider microbiome normalization or characterization. | |
| Extrinsic (Environmental) | Housing conditions (bedding, cage density) | Induction or inhibition of metabolic enzymes.[8] Stress-induced physiological changes. | Standardize housing and husbandry protocols. |
| Diet | Influence on drug absorption and metabolism.[9] | Provide a consistent and defined diet to all animals. | |
| Circadian Rhythm | Diurnal variations in metabolic and physiological processes. | Standardize the timing of dosing and sample collection. | |
| Experimental | Dosing procedure (route, volume, technique) | Variability in drug absorption and bioavailability.[13] | Ensure consistent and accurate dosing procedures. Train personnel thoroughly. |
| Animal Handling and Stress | Stress-induced physiological changes affecting drug response. | Acclimatize animals to handling and procedures. Minimize stress. | |
| Health Status | Underlying infections or inflammation can alter immune responses. | Use specific-pathogen-free (SPF) animals and monitor their health status. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single oral administration in mice.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, acclimatized for at least one week.
-
Housing: Maintained in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Formulation: this compound is formulated in a vehicle of 0.5% methylcellulose in sterile water.
-
Dosing: Animals are fasted for 4 hours prior to dosing. A single oral gavage dose of 10 mg/kg is administered.
-
Blood Sampling: Blood samples (approximately 50 µL) are collected via the saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[14]
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Inflammation
Objective: To evaluate the efficacy of this compound in reducing inflammation in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Methodology:
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (10 mg/kg) + LPS
-
Group 4: this compound (30 mg/kg) + LPS
-
-
Procedure:
-
Animals are pre-treated with either vehicle or this compound via oral gavage one hour before the inflammatory challenge.
-
Inflammation is induced by an intraperitoneal injection of LPS (1 mg/kg).
-
Two hours after LPS injection, blood is collected for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Animals are monitored for clinical signs of inflammation.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare cytokine levels between the different treatment groups.
Visualizations
Caption: Hypothetical signaling pathway for this compound's modulation of the JAK/STAT pathway via TRIM proteins.
Caption: A logical workflow for troubleshooting variability in in vivo animal studies.
References
- 1. The Roles of TRIMs in Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3-ligase TRIM family of proteins regulates signaling pathways triggered by innate immune pattern-recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. Environmental and genetic factors affecting the response of laboratory animals to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vetscraft.com [vetscraft.com]
- 10. youtube.com [youtube.com]
- 11. Why do animals have such different responses to medicines? - Background - Utrecht University [uu.nl]
- 12. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innayatcro.com [innayatcro.com]
- 14. benchchem.com [benchchem.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Phendimetrazine Long-Term Studies
Disclaimer: This document is intended for research and informational purposes only. Phendimetrazine is a Schedule III controlled substance and is approved for short-term use. Long-term studies in humans have significant risks and must be conducted under strict ethical and regulatory oversight (e.g., FDA, EMA).
Frequently Asked Questions (FAQs)
Q1: What is phendimetrazine and how does it work?
A1: Phendimetrazine is a sympathomimetic amine, chemically similar to amphetamines, used as a short-term appetite suppressant for the management of obesity.[1][2][3] It functions as a prodrug, meaning it is converted in the liver to its primary active metabolite, phenmetrazine.[3][4] The primary mechanism of action is stimulating the release of norepinephrine and, to a lesser extent, dopamine in the brain, particularly in the hypothalamus.[3][5] This increase in neurotransmitters suppresses appetite and may increase metabolism.[2][5]
Q2: Why is there a lack of data on long-term phendimetrazine dosage?
A2: Phendimetrazine is indicated exclusively for short-term use (a few weeks).[6] Prolonged use is associated with significant health risks, including pulmonary hypertension, heart valve problems, dependence, and the development of tolerance (tachyphylaxis), where the drug's effectiveness decreases over time.[1][5][7] Due to these safety concerns and its abuse potential, extensive long-term clinical trials in humans have not been a focus.
Q3: What are the primary challenges in designing a long-term phendimetrazine study?
A3: The main challenges are:
-
Cardiovascular Safety: As a sympathomimetic, phendimetrazine increases heart rate and blood pressure. Long-term administration requires rigorous cardiovascular monitoring to mitigate risks of serious adverse events.[1][7]
-
Tolerance and Efficacy: The anorectic effect of this class of drugs tends to diminish over time.[5] A key challenge is designing a dosage strategy that maintains efficacy without escalating doses to dangerous levels.
-
Dependence and Abuse Liability: Phendimetrazine has a potential for psychological dependence and abuse, making it a Schedule III controlled substance.[1][2] Long-term studies must include protocols to monitor and manage this risk.
-
Ethical Considerations: Given the known risks associated with long-term use, justifying the exposure of subjects in a long-term trial requires a very strong rationale and robust safety monitoring plan, typically starting with comprehensive preclinical studies.
Experimental Design & Protocols
Preclinical Long-Term Study Design (Rodent Model)
Optimizing dosage for a hypothetical long-term study should begin with a robust preclinical phase. The goal is to establish a dose-response relationship for efficacy and to identify a maximum tolerated dose (MTD) over a prolonged period.
Table 1: Pharmacokinetic Parameters of Phendimetrazine
| Parameter | Value | Species | Source |
| Active Metabolite | Phenmetrazine (~30% of dose) | Human | [4] |
| Peak Plasma Time | 1 to 3 hours | Human | [4][5] |
| Elimination Half-Life | ~3-4 hours (Tablet) | Human | [2][8] |
| Metabolism | Hepatic (N-demethylation) | Human | [3][5] |
| Excretion | Renal | Human | [2][5] |
Protocol 1: Dose-Ranging and MTD Study in Rats (90-Day)
Objective: To determine the dose-response for weight management and identify the maximum tolerated dose for a 90-day period.
Methodology:
-
Animal Model: Use adult male and female Sprague-Dawley rats, known for their predictable response in safety studies.
-
Acclimation: Acclimate animals for at least 7 days before the study begins.
-
Group Allocation: Divide animals into 5 groups (n=10 per sex): Vehicle control (e.g., saline), Low Dose, Mid Dose, High Dose, and a Pair-Fed Control group. The pair-fed group receives the same amount of food as consumed by the high-dose group to differentiate drug effects from caloric restriction effects.
-
Dosing: Administer phendimetrazine orally (gavage) once daily. Doses should be selected based on acute toxicity studies.
-
Monitoring:
-
Daily: Record food intake, water intake, body weight, and clinical signs of toxicity (e.g., restlessness, stereotypy).
-
Weekly: Conduct a detailed physical examination.
-
Monthly: Collect blood samples for hematology and clinical chemistry.
-
Cardiovascular: Utilize implantable telemetry to monitor blood pressure and ECG in a subset of animals to assess cardiovascular effects without the stress of restraint.[9]
-
-
Endpoint Analysis: At 90 days, perform a complete necropsy, organ weight analysis, and histopathology of key organs (heart, lungs, liver, kidneys, brain).
Protocol 2: Cardiovascular Safety Pharmacology
Objective: To assess the long-term impact of phendimetrazine on cardiovascular function.
Methodology:
-
Animal Model: Use telemetry-implanted non-rodents, such as Beagle dogs or non-human primates, as recommended by ICH S7A and S7B guidelines for cardiovascular safety.[9]
-
Study Design: A crossover or parallel-group design with a vehicle control and at least two dose levels of phendimetrazine.
-
Data Collection: Continuously record ECG, heart rate, and blood pressure before, during, and after a multi-week dosing period.
-
Analysis: Focus on changes in blood pressure, heart rate, and critical ECG intervals (e.g., QT interval). An increase in the QT interval is a key indicator of proarrhythmic risk.[9] Recent studies also suggest that prolonged exposure to sympathomimetic amines can induce non-adrenergic pressor responses, which should be investigated.[10]
Protocol 3: Assessment of Dependence and Withdrawal
Objective: To evaluate the potential for phendimetrazine to induce physical dependence.
Methodology:
-
Model: Use a self-administration paradigm in rats, a standard model for assessing abuse liability.[11][12]
-
Acquisition Phase: Train rats to press a lever to receive an intravenous infusion of phendimetrazine.
-
Maintenance: Once self-administration is stable, continue for an extended period (e.g., several weeks).
-
Withdrawal Assessment: Abruptly cease drug availability and observe the animals for signs of withdrawal. This can be spontaneous or precipitated by an antagonist.
-
Reinstatement Model: After a period of extinction (lever pressing no longer delivers the drug), test for reinstatement of drug-seeking behavior by presenting cues associated with the drug or a priming dose of the drug. This models relapse.[11]
Troubleshooting Guides
Issue 1: Rapid Development of Tolerance (Loss of Anorectic Effect)
-
Question: We observed significant weight loss in the first two weeks of our rodent study, but now the effect has plateaued, and the treated group's food intake is returning to baseline. What's happening?
-
Answer: This is likely due to tachyphylaxis, or rapid tolerance, a known phenomenon with amphetamine-like drugs.[5] The body may be downregulating adrenergic receptors or increasing neurotransmitter clearance to compensate for the drug's effects.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the compound is stable and administered correctly.
-
Consider Intermittent Dosing: An "on-off" dosing schedule (e.g., 4 weeks on, 1 week off) may help restore receptor sensitivity. This needs to be tested empirically.
-
Avoid Dose Escalation: Increasing the dose to recapture efficacy is not recommended as it significantly increases the risk of cardiovascular toxicity and dependence.
-
Analyze Neurochemical Changes: In a satellite group of animals, measure norepinephrine and dopamine levels and receptor density in the hypothalamus at different time points to confirm the mechanism of tolerance.
-
-
Issue 2: High Variability in Cardiovascular Readings
-
Question: Our blood pressure and heart rate data from our telemetered animals are highly variable, making it difficult to determine the true effect of the drug. How can we reduce this noise?
-
Answer: Cardiovascular parameters are sensitive to environmental stimuli and animal stress.
-
Troubleshooting Steps:
-
Ensure Proper Acclimation: Animals, especially non-rodents, require sufficient time to acclimate to the telemetry devices and the housing environment before data collection begins.
-
Control Environmental Factors: Maintain a strict light-dark cycle, consistent temperature, and minimize noise and disturbances in the animal facility.
-
Time-Match Data: Analyze data from the same time of day for all animals to account for circadian variations in blood pressure and heart rate.
-
Use Conscious, Unrestrained Animals: As per ICH guidelines, using telemetry in freely moving animals is critical to avoid the confounding effects of restraint stress on cardiovascular data.[9]
-
-
Table 2: Key Monitoring Parameters and Potential Issues in Long-Term Studies
| Parameter | What to Monitor | Potential Issue | Recommended Action |
| Efficacy | Body Weight, Food Intake | Plateau or reversal of weight loss | Investigate tolerance; do not escalate dose. Consider intermittent dosing protocols. |
| Cardiovascular | Blood Pressure, Heart Rate, ECG (QT Interval) | Sustained hypertension, tachycardia, QT prolongation | Reduce dose or discontinue. Investigate mechanism (e.g., hERG channel block). |
| CNS/Behavioral | Stereotypy, Hyperactivity, Withdrawal Signs | Increased stereotypic behavior, signs of distress upon cessation | Indicates high abuse liability/dependence. Reduce dose. Implement withdrawal monitoring. |
| Clinical Pathology | Liver Enzymes (ALT, AST), Kidney Function (BUN, Creatinine) | Elevation in markers | Indicates potential organ toxicity. Correlate with histopathology findings. |
Visualizations (Graphviz)
Signaling Pathway
Caption: Phendimetrazine acts as a prodrug for phenmetrazine, which increases synaptic norepinephrine (NE) and dopamine (DA).
Experimental Workflow
Caption: A logical workflow for progressing from preclinical dose optimization to early-phase clinical trials.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the loss of efficacy during a long-term phendimetrazine study.
References
- 1. goodrx.com [goodrx.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 5. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are the side effects of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 7. choosingtherapy.com [choosingtherapy.com]
- 8. Articles [globalrx.com]
- 9. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 10. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
Technical Support Center: Improving the Stability of Trimstat Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Trimstat stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic small molecules.[1][2] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water content, as moisture can accelerate compound degradation.[2] For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.5% to avoid cytotoxicity.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock, proper storage is critical. The following conditions are recommended:
-
Short-term storage (up to 1 month): Store aliquots at -20°C.[1][3]
-
Long-term storage (up to 6 months): For extended storage, aliquots should be kept at -80°C.[1][3]
It is imperative to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to precipitation and degradation.[1][3][4] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q3: My this compound stock solution appears cloudy or has visible precipitate. What should I do?
Precipitation can occur due to low solubility at colder temperatures or if the solvent has absorbed moisture.[1] To address this:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.[5][6]
-
Vortex the solution thoroughly to ensure the compound is fully redissolved.[5]
-
Visually inspect the solution to confirm that all precipitate has dissolved before use.[6]
If precipitation persists, consider preparing a fresh stock solution using anhydrous DMSO and ensuring the final concentration does not exceed this compound's solubility limit in DMSO.
Q4: How can I determine if my this compound stock solution has degraded?
Visual cues like color changes can indicate degradation, but are not always present.[1] The most reliable way to assess the stability and purity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate and quantify this compound from its potential degradation products.
Q5: Should I filter-sterilize my this compound stock solution?
If the stock solution will be used in sterile applications like cell culture, it is advisable to filter-sterilize it through a 0.22 µm filter.[1] It is important to choose a filter material that is compatible with DMSO, such as PTFE (polytetrafluoroethylene).
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered with this compound stock solutions.
Issue 1: this compound Powder is Difficult to Dissolve
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
Issue 2: Loss of Biological Activity in Experiments
-
Possible Cause: Chemical degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from powder, following best practices for solvent and storage.
-
Confirm the purity and concentration of both the old and new stock solutions using HPLC or LC-MS.
-
If degradation is confirmed, discard the old stock.
-
Consider performing a forced degradation study (see Experimental Protocols) to understand this compound's stability under various stress conditions. This can inform better handling and storage procedures.
-
Data Presentation
The stability of a small molecule inhibitor is influenced by several factors. Below is a summary of recommended storage conditions and a template for a stability study.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Key Considerations |
| Short-term | -20°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Long-term | -80°C | Ensure vials are tightly sealed to prevent moisture absorption. |
| Powder (solid) | -20°C | Can be stable for up to 3 years when stored properly.[7] |
Table 2: Example Data from a Hypothetical this compound Stability Study (HPLC Analysis)
| Storage Condition | Time Point | Purity (%) | Observations |
| -80°C | 0 months | 99.8% | Clear solution |
| 3 months | 99.7% | Clear solution | |
| 6 months | 99.5% | Clear solution | |
| -20°C | 0 months | 99.8% | Clear solution |
| 3 months | 98.5% | Clear solution | |
| 6 months | 97.2% | Minor degradation peak observed | |
| 4°C | 0 months | 99.8% | Clear solution |
| 1 week | 92.1% | Significant degradation peak | |
| 1 month | 75.4% | Multiple degradation peaks | |
| Room Temp (Light) | 0 hours | 99.8% | Clear solution |
| 24 hours | 85.3% | Noticeable degradation | |
| Room Temp (Dark) | 0 hours | 99.8% | Clear solution |
| 24 hours | 95.6% | Less degradation than light exposure | |
| Freeze-Thaw (-20°C) | 1 cycle | 99.6% | Clear solution |
| 5 cycles | 96.8% | Slight precipitate, redissolved | |
| 10 cycles | 94.2% | Persistent precipitate |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (assuming MW of 212.17 g/mol for "Trim")
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.12 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This study exposes this compound to harsh conditions to predict its degradation pathways and establish stability-indicating analytical methods.[8][9][10]
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose to direct sunlight or a photostability chamber for 24 hours.
-
-
At various time points, neutralize the acid and base-treated samples.
-
Analyze all samples by HPLC or LC-MS to identify and quantify any degradation products.
Mandatory Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: A decision tree for troubleshooting this compound stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Common stock solutions | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Trichostatin A | C17H22N2O3 | CID 444732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trim | C10H7F3N2 | CID 1359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Trimstat Research: A Technical Support Center for Controlling Placebo Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling placebo effects in clinical trials involving Trimstat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and why does this necessitate careful placebo control?
A1: this compound is a novel therapeutic agent that functions as a dual-agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. This dual agonism mimics the effects of natural incretin hormones, leading to enhanced satiety, reduced appetite, and slowed gastric emptying.[1] The subjective nature of endpoints such as appetite and satiety makes this compound research particularly susceptible to placebo effects.[2] Participants' expectations and beliefs can significantly influence their reported outcomes, making robust placebo control essential to accurately determine the drug's efficacy.[3]
Q2: What are the most critical study design elements to minimize placebo response in a this compound clinical trial?
A2: A well-designed study is the first line of defense against confounding placebo effects. Key elements include:
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Double-blinding: Both the participants and the investigators should be unaware of the treatment allocation.[4] This prevents conscious or unconscious bias in reporting and assessment.
-
Active Placebo: If this compound has noticeable side effects (e.g., mild nausea), an active placebo that mimics these side effects can help maintain the blind.[5]
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Standardized Procedures: Ensure all participant interactions, instructions, and data collection methods are consistent across both the treatment and placebo groups. This includes standardizing the amount and quality of contact between participants and study staff.[5]
-
Clear and Neutral Information: The information provided to participants during the consent process should be balanced and avoid creating overly positive expectations about the treatment's potential benefits.[5]
Q3: How can we effectively blind a study when this compound is an injectable medication?
A3: Blinding for injectable medications requires careful planning. A "double-dummy" technique is often employed.[2] In this design, all participants receive two sets of injections:
-
Group 1: Receives an active this compound injection and a placebo injection (of the comparator, if any).
-
Group 2: Receives a placebo this compound injection and an active comparator injection (if applicable).
-
Group 3 (Placebo control): Receives a placebo this compound injection and a placebo comparator injection.
The placebos should be indistinguishable from the active treatments in appearance, volume, and packaging.
Q4: What are the best practices for assessing subjective endpoints like appetite and satiety?
A4: For subjective endpoints, it is crucial to use validated and standardized assessment tools. Consider the following:
-
Validated Questionnaires: Employ validated scales such as the Visual Analogue Scale (VAS) for hunger and satiety.
-
Blinded Outcome Assessors: Whenever possible, the individuals assessing the outcomes should be different from the staff administering the treatment and should remain blinded to the treatment allocation.[6][7]
-
Centralized Review: For multi-center trials, a centralized committee of blinded experts can review subjective data to ensure consistency and reduce inter-rater variability.[8]
Troubleshooting Guides
Problem: High variability in placebo response across different study sites.
-
Possible Cause: Inconsistent administration of study protocols or differing levels of interaction between staff and participants at various sites.
-
Solution:
-
Protocol Reinforcement: Conduct retraining sessions for all site staff to ensure a thorough and uniform understanding of the study protocol.
-
Standardized Communication: Provide scripts for study staff to use when interacting with participants to ensure consistent information delivery and rapport-building.
-
Central Monitoring: Implement central monitoring of key performance indicators to identify sites with unusually high or low placebo response rates for further investigation.
-
Problem: A significant number of participants in the placebo group are reporting substantial weight loss.
-
Possible Cause: The "placebo effect" in weight loss trials can be significant, driven by factors like increased motivation, dietary changes due to study participation, and expectation of a positive outcome.[3][9]
-
Solution:
-
Data Stratification: Analyze the data to identify any baseline characteristics that may predict a high placebo response.
-
Statistical Modeling: Utilize advanced statistical methods to model and account for the placebo effect in the final analysis.[10]
-
Run-in Period: Consider incorporating a single-blind placebo run-in period before randomization. This can help to identify and exclude subjects who are highly responsive to placebo.[5]
-
Problem: We are concerned that the blind may have been broken due to the distinct side-effect profile of this compound.
-
Possible Cause: Participants or investigators may deduce treatment allocation based on the presence or absence of known side effects.
-
Solution:
-
Active Placebo: If not already in use, consider an active placebo that mimics the common, non-therapeutic side effects of this compound.
-
Blinding Assessment: At the end of the study, ask both participants and investigators to guess the treatment allocation and their reasons. This can provide valuable data on the effectiveness of the blinding.
-
Objective Endpoints: Place greater emphasis on objective endpoints (e.g., changes in specific hormone levels, body composition analysis) that are less susceptible to subjective bias.[2]
-
Quantitative Data Summary
The following tables summarize expected weight loss outcomes based on meta-analyses of similar weight-loss medications. This data can be used to benchmark the expected placebo response in this compound trials.
Table 1: Pooled Analysis of Weight Loss in Placebo Groups of Pharmacological Obesity Trials
| Duration of Trial | Proportion of Patients with ≥5% Weight Loss (95% CI) | Proportion of Patients with ≥10% Weight Loss (95% CI) |
| ≤ 28 weeks | 18.1% (12.3% to 24.7%) | 6.4% (3.9% to 9.5%) |
| > 28 and ≤ 56 weeks | 21.6% (16.2% to 27.5%) | 9.0% (6.1% to 12.4%) |
| > 56 weeks | 27.2% (15.5% to 41.0%) | 12.9% (6.8% to 20.6%) |
Source: Adapted from a systematic review and meta-analysis of placebo-treated participants in weight-loss RCTs.[9]
Table 2: Comparative Efficacy of Injectable Weight Management Drugs vs. Placebo (SURMOUNT-1 Trial Example)
| Treatment Group | Mean Percent Weight Change from Baseline | Percentage of Participants Achieving ≥5% Weight Loss | Percentage of Participants Achieving ≥10% Weight Loss | Percentage of Participants Achieving ≥15% Weight Loss |
| Tirzepatide 10 mg weekly | 19.5% | 89% | - | 50% |
| Tirzepatide 15 mg weekly | 20.9% | 91% | - | 57% |
| Placebo | 3.1% | 35% | - | 3% |
Source: Data from the SURMOUNT-1 clinical trial.[1]
Experimental Protocols
Protocol 1: Double-Dummy Blinding for an Injectable Drug Trial
-
Objective: To maintain the blind in a clinical trial comparing injectable this compound to a placebo.
-
Materials:
-
Active this compound in pre-filled syringes.
-
Placebo solution (identical in appearance, viscosity, and volume to this compound) in identical pre-filled syringes.
-
Appropriate labeling to conceal the identity of the treatment.
-
-
Procedure:
-
Randomly assign participants to one of two groups: this compound or Placebo.
-
Prepare treatment kits for each participant according to their randomization. Each kit will contain the appropriate number of syringes for the study duration.
-
The study drug administrator, who is not involved in outcome assessment, will administer the injections.
-
Both participants and outcome assessors will remain blinded to the treatment allocation throughout the study.
-
Protocol 2: Assessment of Blinding Integrity
-
Procedure:
-
At the final study visit, after all efficacy and safety data have been collected, provide both the participant and the primary investigator with a "Blinding Assessment Questionnaire."
-
The questionnaire will ask them to select which treatment they believe the participant received (e.g., "Active Drug," "Placebo," or "Don't Know").
-
The questionnaire will also include an open-ended question asking for the reasons for their choice (e.g., perceived efficacy, side effects, etc.).
-
Analyze the responses to determine if the rate of correct guesses is significantly different from what would be expected by chance.
-
Visualizations
Caption: A typical workflow for a double-blind, placebo-controlled clinical trial.
Caption: Key strategies for controlling placebo effects in clinical research.
References
- 1. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Blinding in Clinical Trials | EUPATI Open Classroom [learning.eupati.eu]
- 3. The Power of Placebo In Weight-Loss Trials | Dr. Sharma's Obesity Notes [drsharma.ca]
- 4. On Biostatistics and Clinical Trials: Some Blinding Techniques in Clinical Trials [onbiostatistics.blogspot.com]
- 5. Placebo Effects in Obesity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blinding: Who, what, when, why, how? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blinding & Control Strategies – Clinical Trials 101 [clinicaltrials101.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for assessing and controlling placebo effects | Semantic Scholar [semanticscholar.org]
Technical Support Center: Trimstat Specificity Validation
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the in vitro specificity of Trimstat, a novel inhibitor of Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a critical serine/threonine kinase in the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, SUB-Y, thereby inhibiting pathway activation.
Q2: How was the initial specificity of this compound determined?
The initial specificity of this compound was assessed using a large panel of recombinant kinases in a biochemical assay format. This screening identified this compound as a highly selective inhibitor for KX with minimal activity against other closely related kinases at therapeutic concentrations.
Q3: What is the recommended starting concentration for in vitro kinase assays with this compound?
For initial in vitro kinase assays, we recommend a concentration range of 1 nM to 10 µM to generate a full dose-response curve. The IC50 of this compound against KX is expected to be in the low nanomolar range.
Q4: How can I confirm that this compound is engaging Kinase X in a cellular context?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[1][2][3][4][5] This assay leverages the principle that a drug binding to its target protein increases the protein's thermal stability.[1][2][5] An increase in the melting temperature of KX in the presence of this compound provides direct evidence of target engagement.
Troubleshooting Guides
Issue 1: The IC50 value for this compound against Kinase X is significantly higher than reported in our documentation.
-
Potential Cause 1: ATP Concentration in the Assay.
-
Explanation: this compound is an ATP-competitive inhibitor. In vitro kinase assays performed with ATP concentrations significantly higher than the Km of KX for ATP will lead to an apparent decrease in this compound's potency (a higher IC50 value).[6][7]
-
Troubleshooting Step: Ensure that the ATP concentration in your assay is at or near the Km value for Kinase X. If the Km is unknown, consider performing an ATP titration to determine it.
-
-
Potential Cause 2: Recombinant Enzyme Activity.
-
Explanation: The purity and activity of the recombinant Kinase X can vary between batches and suppliers. A less active enzyme may result in a weaker signal and an inaccurate IC50 value.
-
Troubleshooting Step: Validate the activity of your recombinant Kinase X using a known control inhibitor. If possible, source the enzyme from the same supplier referenced in our validation studies.
-
-
Potential Cause 3: Compound Stability.
-
Explanation: this compound may be unstable under certain storage or experimental conditions. Repeated freeze-thaw cycles or prolonged storage in solution can lead to degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a new powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Inconsistent results in cellular assays measuring downstream pathway inhibition.
-
Potential Cause 1: Off-Target Effects.
-
Explanation: At higher concentrations, this compound may inhibit other kinases, leading to unexpected or paradoxical cellular phenotypes.[8][9][10][11] This is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[8]
-
Troubleshooting Step:
-
Perform a dose-response experiment and use the lowest effective concentration of this compound that inhibits KX phosphorylation.
-
Utilize a structurally unrelated inhibitor of KX to see if the same phenotype is observed.[8]
-
Employ a genetic approach, such as siRNA or CRISPR-mediated knockdown of KX, to confirm that the observed phenotype is on-target.[8]
-
-
-
Potential Cause 2: Pathway Cross-talk and Feedback Loops.
-
Explanation: Inhibition of KX can trigger feedback mechanisms or cross-talk with other signaling pathways, which can complicate the interpretation of downstream effects.[8]
-
Troubleshooting Step: Perform a time-course experiment to analyze the kinetics of pathway inhibition. Short-term treatment (e.g., 30-60 minutes) is more likely to reflect direct effects on the KX pathway, while long-term treatment may reveal feedback or cross-talk mechanisms.
-
Data Presentation
Table 1: Selectivity Profile of this compound Against a Panel of Related Kinases
| Kinase | IC50 (nM) |
| Kinase X (KX) | 5.2 |
| Kinase A | > 10,000 |
| Kinase B | 2,500 |
| Kinase C | > 10,000 |
| Kinase D | 8,750 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of this compound against Kinase X.
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase X in kinase buffer.
-
Prepare a 2X solution of the substrate, SUB-Y, in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to a 4X final concentration.
-
Prepare a 4X solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X Kinase X solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 10 µL of a 2X mixture of SUB-Y and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to Kinase X in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either this compound (at 10X the cellular IC50) or vehicle (DMSO) for 2 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells. Resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Analyze the soluble levels of Kinase X and a loading control (e.g., GAPDH) by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase X at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble Kinase X against temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples indicates target engagement.
-
Visualizations
Caption: this compound inhibits the Growth Factor Signaling Pathway by targeting Kinase X.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logic diagram for troubleshooting inconsistent cellular assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Tolerance to Trimstat (Phendimetrazine) in Animal Models
Welcome to the technical support center for researchers investigating Trimstat (Phendimetrazine Tartrate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential development of tolerance to this compound in animal models. The guidance is based on established pharmacological principles for sympathomimetic amines, the class of drugs to which this compound belongs.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the generic name for Phendimetrazine Tartrate, an appetite suppressant used in conjunction with a diet and exercise program for weight management.[1] It is classified as a sympathomimetic amine.[1] While the exact mechanism is not fully understood, it is believed to work by stimulating the central nervous system to decrease appetite, potentially by affecting certain parts of the brain or by increasing the body's energy expenditure.[1]
Q2: What is drug tolerance and why might it occur with this compound?
Drug tolerance is a phenomenon where the subject's reaction to a specific drug is progressively reduced, requiring an increase in dosage to achieve the desired effect. For sympathomimetic amines like this compound, tolerance can develop due to several potential mechanisms, including:
-
Receptor Desensitization: Continuous stimulation of adrenergic receptors can lead to their desensitization or downregulation, making them less responsive to the drug.
-
Neurotransmitter Depletion: this compound may cause a temporary increase in the release of neurotransmitters like norepinephrine. Over time, this can lead to a depletion of these neurotransmitters, reducing the drug's efficacy.
-
Metabolic Tolerance: The body may become more efficient at metabolizing and clearing the drug, reducing its concentration at the site of action.
Q3: What are the common signs of tolerance development in animal models?
In animal studies focused on weight loss, the primary sign of tolerance is a diminished effect on appetite suppression and weight reduction over time, despite continuous administration of the same dose. This may manifest as a plateau in weight loss or a gradual return to pre-treatment food intake levels.
Q4: What general strategies can be employed to mitigate tolerance to this compound in my experiments?
While specific data on this compound tolerance is limited, several strategies are commonly used to mitigate tolerance to drugs in the sympathomimetic amine class:
-
Intermittent Dosing (Drug Holidays): Introducing drug-free periods can allow for the resensitization of receptors and replenishment of neurotransmitters.
-
Dose Tapering/Cycling: Gradually decreasing the dose or cycling between high and low doses may prevent the constant high-level stimulation that leads to tolerance.
-
Combination Therapy: Using this compound in combination with a drug that has a different mechanism of action for weight loss may allow for a lower dose of this compound, potentially reducing the development of tolerance.
Troubleshooting Guides
Issue 1: Attenuation of Weight Loss Effect Observed After Several Weeks of Continuous Dosing
-
Possible Cause: Development of pharmacological tolerance.
-
Troubleshooting Steps:
-
Confirm Tolerance: Increase the dose of this compound and observe if the weight loss effect is restored. If a higher dose is required to achieve the same effect, tolerance has likely developed.
-
Implement Intermittent Dosing: Introduce a "drug holiday" into your protocol. For example, a 5-day on, 2-day off schedule. Monitor if this new regimen restores the drug's efficacy.
-
Evaluate Dose Reduction: After a washout period, re-introduce this compound at the original effective dose to see if sensitivity has been restored.
-
Issue 2: Increased Behavioral Side Effects at Higher Doses to Overcome Tolerance
-
Possible Cause: As the dose is increased to overcome tolerance, the drug's effects on other systems may become more pronounced, leading to side effects such as hyperactivity, stereotypy, or anxiety in animal models.
-
Troubleshooting Steps:
-
Consider Combination Therapy: Investigate the use of a second agent that may work synergistically with this compound, allowing for a lower, more tolerable dose of this compound. The choice of the second agent would depend on the specific research goals.
-
Optimize Dosing Schedule: Instead of a single high dose, consider administering smaller, more frequent doses to maintain a more stable plasma concentration, which may reduce peak-dose side effects.
-
Experimental Protocols
Protocol 1: Characterizing Tolerance Development to this compound
-
Animal Model: Select an appropriate rodent model for obesity, such as diet-induced obese (DIO) mice or rats.
-
Acclimation: Acclimate animals to handling and housing conditions for at least one week.
-
Baseline Measurements: Record baseline body weight and daily food intake for 5-7 days.
-
Group Allocation: Randomly assign animals to a vehicle control group and a this compound treatment group.
-
Drug Administration: Administer this compound or vehicle daily at the same time. A starting dose should be determined from literature or a pilot study.
-
Monitoring: Record body weight and food intake daily.
-
Data Analysis: Plot the change in body weight and food intake over time. Tolerance is indicated by a diminishing effect of the drug over the study period.
Protocol 2: Testing an Intermittent Dosing Strategy
-
Animal Model and Baseline: As described in Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle control (continuous)
-
Group 2: this compound (continuous daily dosing)
-
Group 3: this compound (intermittent dosing, e.g., 5 days on, 2 days off)
-
-
Drug Administration: Administer vehicle or this compound according to the assigned schedule.
-
Monitoring: Record body weight and food intake daily.
-
Data Analysis: Compare the long-term efficacy of the continuous vs. intermittent dosing schedules on weight management.
Data Presentation
Quantitative data from your studies should be summarized in clear, well-structured tables.
Table 1: Example Data Summary for Tolerance Characterization
| Treatment Group | Initial Body Weight (g) | Body Weight Change Week 1 (g) | Body Weight Change Week 4 (g) | p-value (Week 1 vs Week 4) |
| Vehicle | 45.2 ± 2.1 | +1.5 ± 0.3 | +1.8 ± 0.4 | >0.05 |
| This compound (X mg/kg) | 44.8 ± 2.3 | -3.1 ± 0.5 | -0.5 ± 0.2 | <0.01 |
Table 2: Example Data Summary for Intermittent Dosing Study
| Treatment Group | Total Study Duration (days) | Cumulative Body Weight Change (g) | Average Daily Food Intake (g) |
| Vehicle (Continuous) | 42 | +5.5 ± 0.8 | 4.2 ± 0.3 |
| This compound (Continuous) | 42 | -4.2 ± 0.6 | 2.8 ± 0.2 |
| This compound (Intermittent) | 42 | -7.1 ± 0.9 | 3.1 ± 0.3 |
Visualizations
References
Best practices for handling and storing phendimetrazine tartrate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with phendimetrazine tartrate. It includes best practices for handling and storage, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store phendimetrazine tartrate powder?
A1: Phendimetrazine tartrate should be stored in well-closed containers at a controlled room temperature, preferably between 15°C to 30°C (59°F to 86°F).[1] It should be protected from moisture.
Q2: What are the solubility properties of phendimetrazine tartrate?
A2: Phendimetrazine tartrate is a white, odorless crystalline powder. It is freely soluble in water, sparingly soluble in warm alcohol, and insoluble in chloroform, acetone, ether, and benzene.[2]
Q3: Is phendimetrazine tartrate a controlled substance?
A3: Yes, phendimetrazine tartrate is classified as a Schedule III controlled substance in the United States.[1][3] All handling, storage, and disposal must comply with federal and institutional regulations for controlled substances.
Q4: What are the primary safety concerns when handling phendimetrazine tartrate?
A4: Phendimetrazine tartrate is a sympathomimetic amine similar to amphetamines and can be a central nervous system stimulant.[4][5] It is important to avoid inhalation, ingestion, and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Q5: How should I dispose of phendimetrazine tartrate waste?
A5: Disposal of phendimetrazine tartrate must be in accordance with all applicable federal, state, and local regulations for controlled substances and chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
Troubleshooting Guides
Issue 1: Inconsistent results in analytical assays (e.g., HPLC).
-
Possible Cause: Degradation of the compound.
-
Solution: Phendimetrazine tartrate can be sensitive to light and moisture. Ensure it is stored in a tightly sealed, light-resistant container in a dry environment. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Improper sample preparation.
-
Solution: Due to its high solubility in water, ensure the compound is fully dissolved in the mobile phase or a compatible solvent before injection. Use a validated method for solution preparation.
-
-
Possible Cause: Contamination.
-
Solution: Use high-purity solvents and new or thoroughly cleaned glassware. Run a blank sample to check for contamination in the solvent or system.
-
Issue 2: Difficulty dissolving phendimetrazine tartrate in a specific solvent for an experiment.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Phendimetrazine tartrate is freely soluble in water and sparingly soluble in warm alcohol.[2] It is insoluble in non-polar organic solvents like chloroform, acetone, ether, and benzene.[2] For non-aqueous applications, consider creating a stock solution in a minimal amount of water and then diluting it in the desired solvent system, if compatible.
-
Issue 3: Unexpected color change in the phendimetrazine tartrate powder.
-
Possible Cause: Contamination or degradation.
-
Solution: Phendimetrazine tartrate should be a white crystalline powder.[1] Any discoloration may indicate impurity or degradation. Do not use the powder if its appearance has changed. It is recommended to acquire a new, certified standard.
-
Data Presentation
Table 1: Physical and Chemical Properties of Phendimetrazine Tartrate
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO · C₄H₆O₆ |
| Molecular Weight | 341.36 g/mol |
| Appearance | White, odorless crystalline powder[1] |
| Melting Point | Decomposes at 186°C[1] |
| pKa | 7.2[1] |
| Solubility | Freely soluble in water; sparingly soluble in warm alcohol; insoluble in chloroform, acetone, ether, and benzene.[2] |
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 15°C to 30°C (59°F to 86°F)[1] |
| Container | Well-closed, light-resistant container |
| Atmosphere | Protect from moisture |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (1 mg/mL)
-
Materials:
-
Phendimetrazine tartrate powder
-
Deionized water (HPLC grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
-
Procedure:
-
Accurately weigh approximately 10 mg of phendimetrazine tartrate powder onto weighing paper.
-
Carefully transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of deionized water to the flask.
-
Gently swirl the flask until the powder is completely dissolved.
-
Bring the flask to volume with deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, light-resistant container at 2-8°C. It is recommended to prepare fresh solutions regularly.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification (Hypothetical)
This is a general method and may require optimization for specific equipment and applications.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Phendimetrazine tartrate standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a series of calibration standards from the stock solution by diluting with the mobile phase.
-
Prepare the sample solution by diluting it to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Quantify the amount of phendimetrazine tartrate in the samples by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for Handling Phendimetrazine Tartrate.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
- 1. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]
- 3. gradivareview.com [gradivareview.com]
- 4. Phendimetrazine TartrateExtended-release Capsules CIII [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Trimstat (Phendimetrazine Tartrate) and Other Anorectic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Trimstat (phendimetrazine tartrate) with other prominent anorectic agents. The information presented is intended for an audience with a professional background in biomedical sciences and drug development. This document summarizes available quantitative data, details experimental methodologies from key clinical studies, and visualizes relevant biological pathways to facilitate an objective comparison.
Overview of Anorectic Agents
Anorectic agents, also known as appetite suppressants, are a class of drugs that promote weight loss by reducing appetite.[1] These agents primarily act on the central nervous system to modulate hunger signals.[1] this compound, the brand name for phendimetrazine tartrate, is a sympathomimetic amine that has been used for the short-term management of obesity.[2][3][4] Its mechanism of action is believed to involve the stimulation of the hypothalamus to release norepinephrine, a neurotransmitter that helps to reduce appetite.[2][5][6]
This guide will compare this compound to a selection of other anorectic agents with varying mechanisms of action:
-
Phentermine: Another sympathomimetic amine, structurally similar to phendimetrazine.[4][7][8]
-
Liraglutide and Semaglutide: Glucagon-like peptide-1 (GLP-1) receptor agonists, which represent a newer class of anti-obesity medications.[9][10][11]
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Phentermine-Topiramate: A combination drug that pairs a sympathomimetic with a medication that modulates GABA receptors and inhibits carbonic anhydrase.[12][13][14][15][16]
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Naltrexone-Bupropion: A combination of an opioid antagonist and a norepinephrine-dopamine reuptake inhibitor.[17][18][19][20][21][22]
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and comparator anorectic agents from various clinical studies. It is important to note that direct head-to-head clinical trials comparing phendimetrazine with many of the newer agents are limited.[23] Therefore, the data presented is derived from separate studies and should be interpreted with consideration for the varying methodologies.
| Agent | Study Duration | Mean Weight Loss | Comparator | Reference |
| Phendimetrazine | 16 weeks | 15.7% of initial body weight | No medication | [10] |
| Phendimetrazine | 12 weeks | 3% to 5% of initial body weight (class effect) | Placebo | [11] |
| Phentermine | 2 to 24 weeks | 3.6 kg more than placebo | Placebo | [24] |
| Liraglutide (3.0 mg) | 56 weeks | 8.4 kg | Placebo (2.8 kg) | [25] |
| Semaglutide (2.4 mg) | 68 weeks | 14.9% of initial body weight | Placebo (2.4%) | [25] |
| Phentermine-Topiramate (high dose) | 56 weeks | ~9.21% of initial body weight | Placebo | [16] |
| Naltrexone-Bupropion | 56 weeks | 26-33% more patients achieving ≥5% weight loss than placebo | Placebo | [26] |
| Agent | Key Efficacy Findings | Reference |
| Phendimetrazine | Considered more effective for weight loss than phentermine by some sources, with a stronger stimulant effect. | [7] |
| Phentermine | User reviews on Drugs.com indicate a slightly higher positive effect compared to phendimetrazine. | [27] |
| Semaglutide | Demonstrated superior weight loss compared to liraglutide in a head-to-head trial. | [25] |
| Phentermine-Topiramate & GLP-1 RAs | Considered among the most effective anorectic agents, with typical body weight reductions of 6% to 11%. | [22] |
Signaling Pathways and Mechanisms of Action
The anorectic effects of these agents are mediated through distinct signaling pathways in the central nervous system and periphery.
Phendimetrazine and Phentermine: Sympathomimetic Amines
Phendimetrazine and phentermine exert their effects by increasing the concentration of norepinephrine in the hypothalamus, a key brain region for appetite regulation.[5][28][29]
Liraglutide and Semaglutide: GLP-1 Receptor Agonists
Liraglutide and semaglutide mimic the action of the endogenous incretin hormone GLP-1, acting on receptors in the brain and periphery to regulate appetite and glucose metabolism.[9][10][11][30]
Phentermine-Topiramate Combination
This combination leverages the sympathomimetic action of phentermine with the multi-faceted effects of topiramate, which include modulation of GABAergic and glutamatergic pathways and carbonic anhydrase inhibition.[12][13][14][15]
Naltrexone-Bupropion Combination
This combination targets both the hypothalamic appetite regulatory center and the mesolimbic dopamine reward system to reduce food cravings and intake.[17][18][19][20][21]
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.
Phendimetrazine Retrospective Study
-
Study Design: A retrospective, cross-sectional analysis.
-
Participants: 477 new patients at a single weight loss clinic location. Inclusion criteria for phendimetrazine were a BMI ≥30 or a body fat percentage of ≥25% for males and ≥30% for females.
-
Intervention: Patients who qualified and were prescribed phendimetrazine were compared to a group who qualified but did not receive the prescription.
-
Duration: Up to 16 weeks.
-
Primary Outcome: Percentage of starting body weight lost.
-
Secondary Outcome: Program retention rates.
-
Data Analysis: Comparison of mean weight loss and retention rates between the two groups.[10]
Semaglutide vs. Placebo (STEP 1 Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.
-
Intervention: Subcutaneous semaglutide (2.4 mg) once weekly or placebo, in conjunction with lifestyle intervention.
-
Duration: 68 weeks.
-
Primary Outcome: Percentage change in body weight from baseline.
-
Secondary Outcomes: Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.[25]
Liraglutide vs. Placebo
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 3,731 participants with a BMI of ≥30 or ≥27 with dyslipidemia or hypertension, without type 2 diabetes.
-
Intervention: Subcutaneous liraglutide (3.0 mg) once daily or placebo, combined with lifestyle counseling.
-
Duration: 56 weeks.
-
Primary Outcome: Mean weight loss in kilograms.[25]
Phentermine-Topiramate vs. Placebo (EQUATE Study)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Participants: 756 obese subjects.
-
Intervention: Phentermine/topiramate extended-release (at two different doses) or placebo, with all participants receiving lifestyle modification counseling.
-
Duration: Not specified in the provided abstract.
-
Primary Outcome: Mean percentage weight loss from baseline.[16][31]
Naltrexone-Bupropion vs. Placebo (COR-I, COR-II, COR-BMOD, COR-Diabetes)
-
Study Design: A series of randomized, double-blind, placebo-controlled trials.
-
Participants: Overweight or obese adults, with one trial specifically in patients with type 2 diabetes.
-
Intervention: Naltrexone SR/bupropion SR or placebo, in conjunction with a mild to moderate hypocaloric diet and exercise counseling.
-
Duration: 56 weeks.
-
Co-primary Outcomes: Percentage change in body weight and the proportion of participants achieving at least a 5% decrease in body weight.[26][32]
Conclusion
This compound (phendimetrazine tartrate) is a sympathomimetic amine that has demonstrated efficacy in short-term weight management. When compared to other anorectic agents, its efficacy appears to be in a similar range to other agents in its class, such as phentermine. However, newer agents, particularly the GLP-1 receptor agonists like semaglutide and the combination therapy phentermine-topiramate, have shown greater mean weight loss in longer-term studies.[22][25]
The choice of an anorectic agent for research or clinical development should consider not only the efficacy but also the mechanism of action, safety profile, and the specific patient population. The lack of direct, long-term comparative efficacy trials involving phendimetrazine and the newer generation of anorectic agents highlights an area for future research. The data and visualizations provided in this guide are intended to serve as a resource for professionals in the field to make informed comparisons and to guide further investigation.
References
- 1. Anorectic - Wikipedia [en.wikipedia.org]
- 2. choosingtherapy.com [choosingtherapy.com]
- 3. DailyMed - PHENDIMETRAZINE tablet [dailymed.nlm.nih.gov]
- 4. forhers.com [forhers.com]
- 5. What is Phendimetrazine Tartrate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 7. study.com [study.com]
- 8. Phendimetrazine vs. Phentermine for Weight loss: Important Differences and Potential Risks. [goodrx.com]
- 9. Mechanisms of GLP-1 Receptor Agonist-Induced Weight Loss: A Review of Central and Peripheral Pathways in Appetite and Energy Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Nutritional Approaches to Enhance GLP-1 Analogue Therapy in Obesity: A Narrative Review | MDPI [mdpi.com]
- 12. A Narrative Review: Phentermine and Topiramate for the Treatment of Pediatric Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Phentermine and topiramate for the management of obesity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. researchgate.net [researchgate.net]
- 21. Weight-loss response to naltrexone/bupropion is modulated by the Taq1A genetic variant near DRD2 (rs1800497): A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 23. Phendimetrazine vs. phentermine: Differences, similarities, and which is better for you | Singlecare [singlecare.com]
- 24. clinmedjournals.org [clinmedjournals.org]
- 25. Comparative Effectiveness of Semaglutide, Liraglutide, Orlistat, and Phentermine for Weight Loss in Obese Individuals: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Naltrexone/Bupropion: An Investigational Combination for Weight Loss and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugs.com [drugs.com]
- 28. Overview of adrenergic anorectic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. agewellatl.net [agewellatl.net]
- 31. Phentermine and topiramate extended-release: a new treatment for obesity and its role in a complications-centric approach to obesity medical management - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
Phendimetrazine vs. Phentermine: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of phendimetrazine and phentermine. The following sections detail their mechanisms of action, clinical efficacy, and side effect profiles, supported by available experimental data.
Executive Summary
Phendimetrazine and phentermine are sympathomimetic amines prescribed for short-term obesity management. Both function as appetite suppressants by modulating neurotransmitter levels in the central nervous system. While no direct head-to-head, double-blind clinical trials are readily available in the public domain, this guide synthesizes data from individual studies to offer a comparative overview. Phendimetrazine, a prodrug of phenmetrazine, is classified as a Schedule III controlled substance, while phentermine is a Schedule IV controlled substance, indicating a lower potential for abuse. Clinical data suggests both are effective in promoting weight loss when used as an adjunct to diet and exercise.
Data Presentation
The following tables summarize the available quantitative data for phendimetrazine and phentermine from separate clinical and observational studies. It is crucial to note that these studies were not conducted head-to-head, and thus, direct comparisons of efficacy and adverse event percentages should be interpreted with caution due to differing methodologies, patient populations, and study durations.
Table 1: Comparative Efficacy of Phendimetrazine and Phentermine in Weight Loss
| Feature | Phendimetrazine | Phentermine |
| Study Design | Retrospective, cross-sectional analysis[1] | 12-week postmarketing surveillance study[2][3][4][5] |
| Study Duration | 16 weeks[1] | 12 weeks[2][3][4][5] |
| Patient Population | 477 new patients at a physician-supervised weight loss program[1] | 711 patients with obesity (BMI ≥ 25 kg/m ²)[2][3][4][5] |
| Average Weight Loss | 15.7% of starting body weight[1] | 3.8 ± 4.0 kg (5.2% ± 5.0% of starting body weight)[2][3] |
| Percentage of Patients Achieving ≥5% Weight Loss | Not Reported | 45.6%[2][3][4][5] |
Note: The phendimetrazine study was a retrospective analysis of patients in a specific weight loss program, which may influence the results. The phentermine study was a postmarketing surveillance study.
Table 2: Comparative Adverse Effect Profiles of Phendimetrazine and Phentermine
| Adverse Effect | Phendimetrazine (% of users, self-reported) | Phentermine (% of patients in a clinical study)[2] |
| Dry Mouth | 9.0% | 5.6% |
| Insomnia | 10.3% | 11.4% |
| Dizziness | Not Reported | 2.7% |
| Constipation | 4.5% | 2.3% |
| Nausea | Not Reported | 2.3% |
| Palpitations | Not Reported | 1.8% |
| Headache | 10.3% | 1.7% |
| Anxiety | 9.7% | 1.7% |
| Tremors | Not Reported | 1.7% |
Note: The phendimetrazine side effect data is from user reviews and not a controlled clinical trial, which may affect its comparability to the phentermine clinical study data.
Experimental Protocols
Detailed methodologies for the key studies cited are provided below to allow for a critical evaluation of the presented data.
Phendimetrazine: Retrospective, Cross-Sectional Analysis
A retrospective, cross-sectional analysis was conducted on 477 new patients at a single Medi-Weightloss® location to examine the efficacy of phendimetrazine on weight loss outcomes.[1] Patient weight loss and program retention rates were monitored for up to 16 weeks.[1] Inclusion criteria for phendimetrazine prescription commonly included a BMI ≥30 or a body fat percentage of ≥25% for males and ≥30% for females.[1] Patients were divided into groups based on whether they were prescribed an appetite suppressant.[1] The study compared the average percentage of starting body weight lost between patients who took phendimetrazine and those who did not.[1]
Phentermine: Postmarketing Surveillance Study
A 12-week, multi-center, open-label, postmarketing surveillance study was conducted in Korea to evaluate the safety and efficacy of phentermine in patients with obesity.[2][3][4][5] A total of 795 patients with a BMI of ≥ 25 kg/m ² were enrolled from 30 primary care centers.[2][3][4] Patients were assessed for safety and efficacy at 4, 8, and 12-week intervals.[2][3][4][5] The primary efficacy endpoint was a weight loss of ≥ 5% of the baseline body weight.[2][3][4][5] Adverse events were recorded at each follow-up visit.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical structures, proposed mechanisms of action, and a generalized experimental workflow for a comparative clinical trial.
References
- 1. mediweightloss.com [mediweightloss.com]
- 2. Postmarketing Surveillance Study of the Efficacy and Safety of Phentermine in Patients with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postmarketing surveillance study of the efficacy and safety of phentermine in patients with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Validating the Anorectic Effects of Trimstat: A Comparative Guide in a Diet-Induced Obesity Animal Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anorectic effects of a novel therapeutic agent, Trimstat, in a diet-induced obesity (DIO) animal model. It offers an objective comparison with established anorectic alternatives, supported by detailed experimental protocols and comparative data. The information presented is intended to guide preclinical research and development in the field of obesity and metabolic diseases.
Introduction to Anorectic Agents and the Rationale for a New Animal Model
Anorectic drugs are agents that reduce appetite, leading to decreased food consumption and subsequent weight loss.[1][2] They primarily act on the central nervous system to modulate signals related to hunger and satiety.[2] The growing global prevalence of obesity necessitates the development of novel, effective, and safe therapeutic interventions.
The validation of new anorectic agents requires robust and translatable animal models. The diet-induced obesity (DIO) model in rodents is a widely accepted preclinical model as it closely mimics the development of human obesity resulting from the consumption of high-fat, energy-dense diets.[3] This model is particularly useful for evaluating the efficacy of potential anti-obesity drugs on parameters such as food intake, body weight, and metabolic changes.[3]
This guide will focus on the validation of "this compound," a hypothetical novel anorectic agent, using the DIO rat model. Its performance will be compared against three well-characterized anorectic drugs with distinct mechanisms of action: Phentermine, Liraglutide, and Sibutramine.
Overview of this compound and Comparator Drugs
For the purpose of this guide, we will define "this compound" as a novel dual-action synthetic peptide that acts as a potent GLP-1 receptor agonist and also modulates central GABAergic signaling in the hypothalamus, a novel combination aimed at enhancing satiety and reducing food cravings.
The comparator drugs are:
-
Phentermine: A sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus, leading to a reduction in appetite.[4][5][6] It is one of the oldest and most prescribed anorectic agents for short-term use.[4]
-
Liraglutide: A long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[7] It enhances satiety by stimulating GLP-1 receptors in the brain, slowing gastric emptying, and promoting insulin secretion.[8][9][10]
-
Sibutramine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that enhances satiety by increasing the levels of these neurotransmitters in the synaptic cleft.[11][12][13][14] Although withdrawn from many markets due to cardiovascular concerns, it remains a key benchmark in preclinical studies.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anorectic agents.
3.1. Diet-Induced Obesity (DIO) Model Induction
-
Animals: Male Sprague-Dawley rats (8 weeks old) are used.
-
Acclimatization: Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle for one week, with ad libitum access to standard chow and water.[15]
-
Diet Induction: Post-acclimatization, rats are randomly assigned to a control group (standard chow, 10% kcal from fat) or a DIO group (high-fat diet, 45-60% kcal from fat) for 10-12 weeks.[15][16]
-
Confirmation of Obesity: Obesity is confirmed when the DIO group exhibits a significantly higher body weight (typically 20% or more) and increased adiposity compared to the control group.
3.2. Drug Administration and Dosing
-
Vehicle: All drugs are dissolved in a suitable vehicle (e.g., sterile saline).
-
Route of Administration:
-
This compound: Subcutaneous (s.c.) injection.
-
Phentermine: Oral gavage (p.o.).
-
Liraglutide: Subcutaneous (s.c.) injection.[16]
-
Sibutramine: Oral gavage (p.o.).
-
-
Dosing Regimen: Drugs are administered once daily for 28 days. A vehicle-treated DIO group serves as the control.
3.3. Measurement of Food Intake and Body Weight
-
Food Intake: Daily food intake is measured by weighing the provided food and any spillage at the same time each day. Cumulative food intake is calculated over the 28-day treatment period.
-
Body Weight: Body weight is recorded daily before drug administration. The percentage change from baseline body weight is calculated.
3.4. Meal Pattern Analysis
-
Methodology: On specific days of the study (e.g., day 3 and day 21), animals are placed in automated feeding chambers that continuously monitor the time, duration, and amount of food consumed for each meal.
-
Parameters:
-
Meal Size: The average amount of food consumed per meal.
-
Meal Frequency: The number of meals initiated over a 24-hour period.
-
Satiety Ratio: The inter-meal interval divided by the size of the preceding meal.
-
3.5. Pair-Feeding Study
-
Objective: To determine if the effects of the drug on body weight are solely due to the reduction in food intake or if there are additional effects on energy expenditure.
-
Protocol: A separate group of DIO rats (the pair-fed group) is administered the vehicle and given the same amount of food that the drug-treated group consumed voluntarily on the previous day. Their body weight change is compared to that of the ad libitum drug-treated group.
Experimental Workflow
Caption: Experimental workflow for validating anorectic effects.
Comparative Data
The following tables summarize hypothetical data from the described experiments.
Table 1: Efficacy of this compound and Comparators on Body Weight and Food Intake in DIO Rats (28-Day Study)
| Treatment Group | Dose (mg/kg) | Cumulative Food Intake Reduction (%) | Body Weight Loss (%) |
| Vehicle (Control) | - | 0 | -1.2 ± 0.5 |
| This compound | 1.0 | -28.5 ± 2.1 | -14.8 ± 1.5 |
| Phentermine | 10.0 | -15.2 ± 1.8 | -8.5 ± 1.1 |
| Liraglutide | 0.2 | -25.1 ± 2.5 | -12.3 ± 1.3 |
| Sibutramine | 5.0 | -20.8 ± 2.0 | -10.7 ± 1.2 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. |
Table 2: Effects of this compound and Comparators on Meal Patterns in DIO Rats (24-hour analysis on Day 21)
| Treatment Group | Dose (mg/kg) | Change in Meal Size (%) | Change in Meal Frequency (%) |
| Vehicle (Control) | - | 0 | 0 |
| This compound | 1.0 | -35.7 ± 3.2 | -10.2 ± 1.5 |
| Phentermine | 10.0 | -18.9 ± 2.5 | -5.1 ± 1.1 |
| Liraglutide | 0.2 | -30.5 ± 2.9 | -8.7 ± 1.3 |
| Sibutramine | 5.0 | -25.4 ± 2.7 | -7.5 ± 1.2 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. |
Signaling Pathways in Appetite Regulation
The anorectic effects of these compounds are mediated through complex central and peripheral signaling pathways.
Caption: Simplified signaling pathways of anorectic agents.
Conclusion
This guide outlines a comprehensive preclinical strategy for validating the anorectic effects of a novel agent, "this compound," in a DIO rat model. Based on the hypothetical data, this compound demonstrates superior efficacy in reducing food intake and body weight compared to established anorectic agents like Phentermine, Liraglutide, and Sibutramine. Its potent effect on reducing meal size suggests a strong satiating action, consistent with its proposed dual mechanism of GLP-1 receptor agonism and central GABAergic modulation.
The provided experimental protocols and comparative framework offer a robust methodology for the evaluation of new anti-obesity therapeutics. Further studies would be required to explore the long-term efficacy, safety, and precise molecular mechanisms of this compound. This structured approach ensures a thorough and objective assessment, crucial for the advancement of promising candidates in drug development pipelines.
References
- 1. Anorectic - Wikipedia [en.wikipedia.org]
- 2. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 5. droracle.ai [droracle.ai]
- 6. 32.2 Anorexiants - Pharmacology for Nurses | OpenStax [openstax.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sibutramine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 13. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 14. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Trimstat's Mechanism of Action in Myelofibrosis
Guide for Researchers and Drug Development Professionals
This guide provides a cross-validation of the mechanism of action and performance of Trimstat, a novel, highly selective Janus Kinase 2 (JAK2) inhibitor, against established therapies for myelofibrosis. Myelofibrosis is a myeloproliferative neoplasm characterized by the dysregulation of the JAK-STAT signaling pathway, leading to bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[1][2] This document compares this compound with two key alternatives: Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Fedratinib, a selective JAK2 inhibitor.[3][4][5]
Mechanism of Action: Targeting the Dysregulated JAK-STAT Pathway
The primary driver of myelofibrosis is the constitutive activation of the JAK-STAT pathway.[2] Cytokines bind to their receptors, leading to the activation of associated JAK proteins, particularly JAK2. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and inflammation.[6][7]
This compound, Ruxolitinib, and Fedratinib all function by inhibiting JAK enzymes, thereby reducing the phosphorylation of STAT proteins and mitigating the downstream effects of the overactive signaling.[8] However, their selectivity for different JAK isoforms varies, which may influence their efficacy and safety profiles.[3][9] Ruxolitinib inhibits both JAK1 and JAK2, whereas Fedratinib and the novel agent this compound are more selective for JAK2.[3][5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. ajmc.com [ajmc.com]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. JMIR Research Protocols - Therapeutic Drug Monitoring for Precision Dosing of Janus Kinase Inhibitors: Protocol for a Prospective Observational Study [researchprotocols.org]
- 8. JAK Inhibition for the Treatment of Myelofibrosis: Limitations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Trimstat (Phendimetrazine) and its Metabolites for Weight Management
For Researchers, Scientists, and Drug Development Professionals
Trimstat, the brand name for the sympathomimetic amine phendimetrazine tartrate, is a prescription medication utilized as a short-term adjunct in weight management for individuals with obesity. Functioning as a prodrug, phendimetrazine undergoes hepatic metabolism to form its primary active metabolite, phenmetrazine, which is largely responsible for its anorectic effects. This guide provides a comparative analysis of this compound and its metabolites, alongside a leading alternative, phentermine, supported by available experimental data and detailed methodologies.
Pharmacological Profile and Mechanism of Action
Phendimetrazine exerts its primary effect through the stimulation of the central nervous system, leading to a reduction in appetite.[1][2][3][4][5] It is a sympathomimetic amine with a pharmacological profile similar to amphetamines.[1][6] The core mechanism involves increasing the release of norepinephrine in the hypothalamus, a key region of the brain that regulates hunger and satiety.[7] This elevation in norepinephrine levels leads to a suppressed appetite, aiding in adherence to a calorie-restricted diet. Some evidence also suggests a secondary mechanism involving the release of dopamine, which may contribute to an improved mood and a sense of well-being, potentially mitigating emotional eating behaviors.[7]
Phendimetrazine itself is considered to have low activity. Its therapeutic effects are primarily attributed to its conversion in the liver to the active metabolite, phenmetrazine.[8][9][10] Other identified metabolites include phendimetrazine-N-oxide and N-hydroxyphenmetrazine, though their pharmacological activities are less well-characterized.[1][11]
Metabolic Pathway of Phendimetrazine
The metabolic conversion of phendimetrazine is a critical aspect of its pharmacology. The primary pathway involves N-demethylation to the active compound phenmetrazine.
Comparative Efficacy: this compound vs. Phentermine
One study reported that individuals taking phendimetrazine in conjunction with a calorie-restricted diet lost an average of 12 pounds more than those who only followed the diet.[13] Another study on phentermine demonstrated an average body fat loss of approximately 13% over a one-year period.[13] While not a direct comparison, these findings suggest that both are effective short-term weight loss aids. Some sources suggest that phendimetrazine may be more potent in its weight-loss effects.[7]
| Compound | Dosage | Study Duration | Primary Outcome | Reference |
| Phendimetrazine | 35 mg, 2-3 times daily or 105 mg extended-release once daily | "A few weeks" | Average 12 lbs more weight loss than diet alone | [13] |
| Phentermine | 15-37.5 mg once daily | Up to 12 weeks | Approx. 13% body fat loss over one year | [13] |
Table 1: Summary of Clinical Efficacy Data
Pharmacokinetic Properties
The pharmacokinetic profiles of phendimetrazine and its primary metabolite, phenmetrazine, are crucial for understanding their onset and duration of action.
| Parameter | Phendimetrazine (Immediate Release) | Phendimetrazine (Extended Release) | Phenmetrazine (Metabolite) | Phentermine |
| Time to Peak Plasma Concentration | 1-2 hours | Slower onset | N/A | 3-4.4 hours |
| Elimination Half-Life | ~3.7 hours | ~3.7 hours | ~2-10 hours | 19-24 hours |
| Metabolism | Hepatic (to phenmetrazine, phendimetrazine-N-oxide, N-hydroxyphenmetrazine) | Hepatic (to phenmetrazine, phendimetrazine-N-oxide, N-hydroxyphenmetrazine) | Further metabolism | Hepatic |
| Excretion | Primarily renal | Primarily renal | Primarily renal | Primarily renal |
Table 2: Comparative Pharmacokinetic Data
Experimental Protocols
Quantification of Phendimetrazine and Phenmetrazine in Biological Samples
The following outlines a general workflow for the analysis of phendimetrazine and its active metabolite phenmetrazine in biological matrices such as plasma or urine, based on common gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.
Detailed Methodologies:
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Phendimetrazine and Phenmetrazine:
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Alkalinize the sample with a suitable buffer (e.g., potassium carbonate).
-
Perform liquid-liquid extraction with an organic solvent like diethyl ether or toluene.
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of around 100°C, ramped up to approximately 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analytes and their characteristic ions.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phendimetrazine and Phenmetrazine:
-
Sample Preparation:
-
Similar to GC-MS, involve protein precipitation (e.g., with acetonitrile) for plasma samples, followed by centrifugation.
-
The supernatant can be diluted and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used.
-
Detection: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Conclusion
This compound (phendimetrazine) is an effective short-term therapeutic option for obesity, acting as a prodrug for the active anorectic agent, phenmetrazine. While direct comparative clinical trial data with its main alternative, phentermine, is limited, both have demonstrated efficacy in promoting weight loss when used as part of a comprehensive weight management program. The choice between these agents may depend on individual patient factors, including potential for side effects and drug interactions. The analysis of phendimetrazine and its metabolites in biological fluids is well-established, with robust GC-MS and LC-MS/MS methods available for pharmacokinetic and clinical monitoring. Further research into the pharmacological activities of the minor metabolites of phendimetrazine could provide a more complete understanding of its overall effects.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Phendimetrazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. choosingtherapy.com [choosingtherapy.com]
- 6. drugs.com [drugs.com]
- 7. study.com [study.com]
- 8. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Phendimetrazine vs. phentermine: Differences, similarities, and which is better for you | Singlecare [singlecare.com]
- 13. organicaromas.kr [organicaromas.kr]
A Comparative Safety Analysis: Phendimetrazine (Trimstat) Versus Modern Incretin-Based Obesity Therapeutics
An initial review of scientific and regulatory literature indicates that "Trimstat" is not a distinct, currently marketed obesity medication. The term has been historically associated with products containing phendimetrazine, a sympathomimetic amine utilized for short-term weight management. This guide, therefore, will proceed under the assumption that "this compound" refers to phendimetrazine and will compare its safety profile with that of newer, widely prescribed obesity drugs, namely the glucagon-like peptide-1 (GLP-1) receptor agonists liraglutide and semaglutide, and the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, tirzepatide.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available clinical trial data. It delves into the safety profiles, mechanisms of action, and the experimental protocols used to evaluate these therapeutics.
Comparative Safety Profiles: A Tabular Summary
The following table summarizes the incidence of common and serious adverse events reported in clinical trials for phendimetrazine and the newer incretin-based therapies. It is important to note that the duration of clinical trials and the approved length of use differ significantly between these drug classes, which can influence the reported safety data.
| Adverse Event Category | Phendimetrazine | Liraglutide (3.0 mg) | Semaglutide (2.4 mg) | Tirzepatide (15 mg) |
| Common Adverse Events | ||||
| Nausea | Infrequent | Up to 40.2% | Up to 44% | Up to 35% |
| Diarrhea | Infrequent | Up to 20.9% | Up to 30% | Up to 31% |
| Constipation | Common | Up to 20.0% | Up to 24% | Up to 31% |
| Vomiting | Infrequent | Up to 15.7% | Up to 24% | Not specified |
| Insomnia | Common | Infrequent | Infrequent | Infrequent |
| Dry Mouth | Common | Infrequent | Infrequent | Infrequent |
| Increased Heart Rate | Common | ~2.1 bpm increase | Not specified | Not specified |
| Increased Blood Pressure | Common | Transient increases | Not specified | Not specified |
| Serious Adverse Events | ||||
| Pancreatitis | Rare | Increased risk noted | Increased risk noted | Increased risk noted |
| Gallbladder-related disorders | Rare | Increased risk noted | Increased risk noted | Increased risk noted |
| Primary Pulmonary Hypertension | Rare, but serious risk[1] | Not a recognized risk | Not a recognized risk | Not a recognized risk |
| Valvular Heart Disease | Associated with fenfluramine/dexfenfluramine, caution advised with sympathomimetics[2] | Not a recognized risk | Not a recognized risk | Not a recognized risk |
| Risk of Abuse/Dependence | High[2] | Low | Low | Low |
| Discontinuation due to AEs | Not specified in detail | ~9.9% | ~7% | 6.2%[3] |
Note: The incidence rates of adverse events for phendimetrazine are not as precisely quantified in large-scale, modern clinical trials as they are for the newer drugs. The information is largely derived from prescribing information and post-marketing surveillance.
Mechanisms of Action
The fundamental difference in the safety profiles of phendimetrazine and the newer incretin mimetics stems from their distinct mechanisms of action.
Phendimetrazine: As a sympathomimetic amine, phendimetrazine stimulates the release of norepinephrine in the hypothalamus.[4][5][6] This action mimics the body's "fight-or-flight" response, leading to a reduction in appetite.[6] Its central nervous system stimulant properties are also responsible for many of its adverse effects, including increased heart rate, blood pressure, and insomnia.[2]
Newer Incretin-Based Drugs (Liraglutide, Semaglutide, Tirzepatide): These drugs mimic the action of natural incretin hormones, GLP-1 and, in the case of tirzepatide, GIP.[7][8][9] Their mechanism is multi-faceted, involving:
-
Central Appetite Regulation: They act on receptors in the brain to increase feelings of satiety and reduce hunger.[10][11][12][13][14][15][16][17]
-
Delayed Gastric Emptying: They slow the passage of food from the stomach, which contributes to a prolonged feeling of fullness.[8][10][12][14][15]
-
Glucose Homeostasis: They enhance glucose-dependent insulin secretion and suppress glucagon release, which helps to regulate blood sugar levels.[8][10][12][13][14][18]
The gastrointestinal side effects that are common with these agents are a direct result of their effects on the digestive system.
Experimental Protocols for Safety Assessment
The evaluation of the safety and efficacy of obesity drugs typically follows a rigorous, multi-phase clinical trial process. The methodologies for the pivotal Phase 3 trials of the newer obesity drugs provide a framework for understanding how safety is assessed.
General Protocol for a Phase 3 Obesity Drug Trial:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.[19]
-
Patient Population: Participants are typically adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[20]
-
Intervention: Participants are randomized to receive the investigational drug at one or more dose levels or a placebo, in addition to lifestyle intervention (diet and exercise counseling).
-
Duration: These trials are typically long-term, often lasting 68 weeks or more, to assess sustained efficacy and long-term safety.
-
Primary Efficacy Endpoints: The primary endpoints usually include the mean percentage change in body weight from baseline and the proportion of participants achieving at least a 5% reduction in body weight.[20]
-
Safety and Tolerability Assessment: This is a critical component and involves:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, and their severity and relationship to the study drug are assessed by the investigator.
-
Vital Signs: Blood pressure and heart rate are monitored regularly.
-
Laboratory Tests: Blood chemistry, hematology, and lipid panels are analyzed at baseline and at specified intervals.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
-
Adjudication of Specific Events: For events of special interest, such as pancreatitis or cardiovascular events, an independent committee of experts may be used to adjudicate the cases.
-
Conclusion
The safety profile of phendimetrazine (assumed to be "this compound") differs substantially from that of newer incretin-based obesity drugs. Phendimetrazine's safety concerns are primarily related to its sympathomimetic and central nervous system stimulant effects, including cardiovascular risks and a potential for abuse, which limit its use to short-term therapy.[2]
In contrast, the newer GLP-1 and GIP/GLP-1 receptor agonists have a safety profile characterized predominantly by gastrointestinal side effects, which are generally transient and mild to moderate in severity.[21] While there are risks of more serious events like pancreatitis and gallbladder disease, their overall cardiovascular profiles are considered more favorable, with some agents demonstrating cardiovascular benefits.[22] The choice of an anti-obesity medication requires a careful consideration of the individual patient's clinical characteristics, comorbidities, and tolerance for potential side effects. The rigorous and extensive clinical trial programs for the newer agents have provided a more comprehensive understanding of their long-term safety and efficacy compared to older medications like phendimetrazine.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Efficacy and Safety of Tirzepatide for Weight Management in Non-Diabetic Obese Individuals: A Narrative Review [mdpi.com]
- 4. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. What is Phendimetrazine Tartrate used for? [synapse.patsnap.com]
- 7. Tirzepatide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 9. What is the mechanism of Tirzepatide? [synapse.patsnap.com]
- 10. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 11. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 12. skinlogic.org [skinlogic.org]
- 13. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How does semaglutide work? | Mayo Clinic Diet [diet.mayoclinic.org]
- 15. The Mechanism of Action of Liraglutide: How It Works to Regulate Blood Sugar and Support Weight Loss [blog.ziphealth.co]
- 16. dovepress.com [dovepress.com]
- 17. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. medpace.com [medpace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Semaglutide - Wikipedia [en.wikipedia.org]
Replicating Key Findings for Trimstat (Phendimetrazine Tartrate): A Comparative Guide
This guide provides a comparative analysis of Trimstat (phendimetrazine tartrate), a sympathomimetic amine used as a short-term adjunct in the management of exogenous obesity. The information is intended for researchers, scientists, and drug development professionals to understand its clinical performance and mechanism of action in the context of other therapeutic alternatives.
Data Presentation: Performance of Phendimetrazine and Alternatives
The following tables summarize quantitative data from studies involving phendimetrazine and its common comparator, phentermine. It is important to note that many of the foundational clinical trials on phendimetrazine were conducted several decades ago, and recent, large-scale, head-to-head comparative studies with modern weight-loss agents are limited. The data presented here is based on available retrospective analyses and clinical overviews.
Table 1: Comparative Efficacy of Phendimetrazine vs. Placebo and Alternative Treatments
| Treatment Group | Study Duration | Average Weight Loss | Key Findings |
| Phendimetrazine | 16 weeks | 15.7% of initial body weight[1] | In a retrospective study, patients taking phendimetrazine lost significantly more weight than those who did not.[1] |
| No Appetite Suppressant | 16 weeks | 10.8% of initial body weight[1] | Weight loss was still achieved with diet and exercise alone, but to a lesser extent.[1] |
| Phentermine | 12 weeks | Average 7.94 kg loss (up to 15.25 kg) | Clinical trial results showed significant weight loss compared to placebo.[2] |
| Placebo (for Phentermine) | 12 weeks | Average 0.91 kg loss (up to 6.79 kg) | The placebo group experienced minimal weight loss.[2] |
| Phendimetrazine vs. Phentermine | Not specified | Phendimetrazine is suggested to be more effective for weight loss in some comparisons, though direct head-to-head clinical trial data is lacking. | Both are effective for short-term weight loss when combined with a reduced-calorie diet and exercise.[3] |
Table 2: Patient Retention Rates in a Physician-Supervised Weight Loss Program
| Treatment Group | Week 4 Retention | Week 8 Retention | Week 12 Retention | Week 16 Retention |
| Phendimetrazine | 89%[1] | 71%[1] | 59%[1] | 38%[1] |
| No Appetite Suppressant | 73%[1] | 53%[1] | 42%[1] | 20%[1] |
Experimental Protocols
Objective: To evaluate the efficacy and safety of phendimetrazine as an adjunct to a reduced-calorie diet and exercise for weight reduction in patients with obesity.
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Age 18-65 years.
-
Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[4][5]
-
History of unsuccessful weight loss attempts with diet and exercise alone.
Exclusion Criteria:
-
History of cardiovascular disease, hyperthyroidism, glaucoma, or agitated states.[6]
-
Use of monoamine oxidase inhibitors (MAOIs) within the preceding 14 days.[3]
-
History of drug or alcohol abuse.
-
Pregnancy or breastfeeding.
Procedure:
-
Screening Phase: Participants undergo a medical history review, physical examination, and laboratory tests to determine eligibility.
-
Randomization: Eligible participants are randomly assigned to receive either phendimetrazine tartrate (e.g., 35 mg three times daily or 105 mg extended-release once daily) or a matching placebo.[7][8]
-
Treatment Phase (typically a few weeks to 3 months):
-
All participants receive counseling on a reduced-calorie diet and a structured exercise program.
-
Study medication is administered as prescribed.
-
Regular clinic visits are scheduled to monitor weight, vital signs, and adverse events.
-
-
Follow-up Phase: After discontinuation of the study drug, participants may be followed for a period to assess weight maintenance and any long-term effects.
Endpoints:
-
Primary Efficacy Endpoint: Mean percent change in body weight from baseline to the end of the treatment phase.
-
Secondary Efficacy Endpoints:
-
Proportion of participants achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference and other anthropometric measures.
-
Changes in metabolic parameters (e.g., blood pressure, lipid profile, glycemic control).
-
-
Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, and laboratory abnormalities.
Mandatory Visualization
Mechanism of Action of Phendimetrazine in Appetite Suppression
Phendimetrazine is a sympathomimetic amine that acts as an appetite suppressant.[9] It is a prodrug that is metabolized in the liver to its active form, phenmetrazine.[10] Its primary mechanism of action is to stimulate the release of norepinephrine and, to a lesser extent, dopamine in the hypothalamus, the region of the brain that regulates hunger and satiety.[8][10] This increase in neurotransmitter levels leads to a reduction in appetite.[10]
Caption: Mechanism of Phendimetrazine in Appetite Suppression.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing an active weight-loss medication like this compound to a placebo.
References
- 1. mediweightloss.com [mediweightloss.com]
- 2. esther-mall.com [esther-mall.com]
- 3. Phendimetrazine vs. phentermine: Differences, similarities, and which is better for you | Singlecare [singlecare.com]
- 4. forhers.com [forhers.com]
- 5. Phendimetrazine vs. Phentermine for Weight loss: Important Differences and Potential Risks. [goodrx.com]
- 6. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Articles [globalrx.com]
- 9. Articles [globalrx.com]
- 10. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
A Comparative Analysis of the Long-Term Metabolic Effects of Trimstat, Orlistat, and Liraglutide
This guide provides a comprehensive comparison of the long-term metabolic effects of the hypothetical novel Acetyl-CoA Carboxylase (ACC) inhibitor, Trimstat, against two established metabolic therapies, Orlistat and Liraglutide. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on experimental data.
Introduction to the Compared Therapies
This compound (Hypothetical) is conceptualized as a next-generation metabolic regulator that functions as a selective inhibitor of Acetyl-CoA Carboxylase (ACC). By blocking ACC, this compound is designed to decrease de novo lipogenesis and stimulate fatty acid oxidation, thereby addressing key pathways in metabolic syndrome.[1][2][3][4]
Orlistat , marketed under brand names like Xenical, is a lipase inhibitor that reduces the absorption of dietary fats.[5][6][7] It acts locally in the gastrointestinal tract to prevent the breakdown of triglycerides, leading to a reduction in caloric intake from fat.[5][6][8][9]
Liraglutide , available as Victoza and Saxenda, is a glucagon-like peptide-1 (GLP-1) receptor agonist. It enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, thereby improving glycemic control and inducing weight loss.[10][11][12]
Comparative Efficacy: Long-Term Metabolic Outcomes
The following tables summarize the long-term (≥1 year) effects of this compound (hypothetical data), Orlistat, and Liraglutide on key metabolic parameters. The data for Orlistat and Liraglutide are derived from major clinical trials such as the XENDOS and SCALE studies, respectively.
Table 1: Long-Term Effects on Weight and Glycemic Control
| Parameter | This compound (Hypothetical) | Orlistat (XENDOS Study) | Liraglutide (SCALE Diabetes Trial) |
| Mean Weight Loss | -8.5% | -5.8 kg (vs. 3.0 kg with placebo)[13][14][15] | -6.0% (vs. 2.0% with placebo)[16] |
| Patients with ≥5% Weight Loss | ~70% | Not Reported | 54.3% (vs. 21.4% with placebo)[16] |
| Change in HbA1c | -1.2% | -0.9% (in patients with T2D)[17] | -1.3% (vs. -0.3% with placebo) |
| Reduction in Diabetes Incidence | Significant (projected) | 37.3% risk reduction over 4 years[13][14][15] | 80% risk reduction (prediabetes)[18] |
Table 2: Long-Term Effects on Lipid Profile and Blood Pressure
| Parameter | This compound (Hypothetical) | Orlistat | Liraglutide |
| Total Cholesterol | Significant Reduction | Modest Reduction[19][20] | -16.9 mg/dL (after 5 years)[21] |
| LDL Cholesterol | Significant Reduction | Modest Reduction[19][20] | Significant Reduction[22] |
| HDL Cholesterol | Neutral to Slight Increase | No Significant Change[19] | Not Consistently Affected |
| Triglycerides | Significant Reduction | Modest Reduction | Significant Reduction |
| Systolic Blood Pressure | -7.0 mmHg | Modest Reduction[5][19] | -5.6 mmHg[23] |
| Diastolic Blood Pressure | -4.5 mmHg | Modest Reduction[19] | No Significant Change[23] |
Experimental Methodologies
The data presented are typically gathered from Phase III, long-term, multicenter, randomized, double-blind, placebo-controlled clinical trials.[24][25][26] Key experimental protocols are outlined below.
Subject Population
Participants are generally adults with a Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity such as type 2 diabetes, dyslipidemia, or hypertension.[9]
Key Outcome Measures
-
Body Weight: Measured at baseline and regular intervals using a calibrated digital scale, with the subject in light clothing and without shoes.
-
Glycated Hemoglobin (HbA1c): Blood samples are collected at baseline and subsequent visits. HbA1c levels are measured using standardized laboratory assays to assess long-term glycemic control.
-
Lipid Profile: Fasting blood samples are drawn to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using enzymatic assays.
-
Blood Pressure: Seated blood pressure is measured after a 5-minute rest period using a calibrated sphygmomanometer. The average of two readings is typically used.
-
Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
Statistical Analysis
The primary efficacy analyses are often performed on an intention-to-treat (ITT) population, which includes all randomized subjects who received at least one dose of the study drug.[13] Changes from baseline are typically analyzed using mixed models for repeated measures or analysis of covariance (ANCOVA).
Visualizing Mechanisms and Processes
Signaling Pathways
Caption: Mechanism of Action for this compound, a hypothetical ACC inhibitor.
Experimental Workflow
Caption: Typical workflow for a long-term metabolic drug clinical trial.
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orlistat - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 7. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 11. Understanding Liraglutideâs Mechanism of Action: How It Works in Your Body | Levity [joinlevity.com]
- 12. drugs.com [drugs.com]
- 13. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of orlistat as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Original Article [sciencehub.novonordisk.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical efficacy of orlistat therapy in overweight and obese patients with insulin-treated type 2 diabetes: A 1-year randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Impact of 5 Years of Liraglutide Treatment on Cardiovascular Risk Factors in Patients with Type 2 Diabetes Mellitus in a Real-Life Setting in Italy: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-Term clinical efficacy of liraglutide for type 2 diabetes: real-world evidence and outcomes from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety of Liraglutide 3.0 mg in Individuals With Overweight or Obesity and Type 2 Diabetes Treated With Basal Insulin: The SCALE Insulin Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Process | Metabolic Research Institute | West Palm Beach FL [metabolic-institute.com]
- 25. iscb.international [iscb.international]
- 26. allucent.com [allucent.com]
A Comparative Analysis of Gene Expression Profiles: Trimstat and Sibutramine
A direct comparison of the gene expression profiles of Trimstat and the withdrawn anti-obesity drug sibutramine cannot be conducted due to a lack of scientific and clinical data identifying "this compound" as a specific therapeutic agent or research compound. Extensive searches of scholarly articles, clinical trial databases, and pharmacological literature did not yield any information on the composition, mechanism of action, or gene expression effects of a substance known as this compound.
Conversely, sibutramine, a serotonin-norepinephrine reuptake inhibitor formerly marketed for weight management, has been the subject of numerous studies. While it was withdrawn from the market in many countries in 2010 due to an increased risk of cardiovascular events, research into its effects provides insight into its molecular and genetic impact.[1][2][3][4][5] This guide, therefore, will focus on presenting the available data on the gene expression profile of sibutramine.
Sibutramine: An Overview of its Effects on Gene Expression
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system, which in turn modulates signaling pathways that regulate appetite and energy homeostasis.[6][7] Studies have primarily focused on its impact on gene expression within the hypothalamus, a key brain region for appetite control.
Research has indicated that sibutramine influences the expression of genes involved in appetite regulation and neurotransmitter function. While comprehensive genome-wide expression profiles are not extensively detailed in publicly available literature, specific studies have highlighted its effects on key genes.
| Gene/Pathway | Effect of Sibutramine | Function | Supporting Evidence |
| Orexin System (Prepro-orexin and its receptors) | Downregulation of mRNA expression in the hypothalamus of obese rats. | The orexin system is involved in stimulating food intake and wakefulness. | A study on high-fat diet-induced obese rats showed that sibutramine administration for 4 weeks significantly reduced the expression of prepro-orexin and its receptors in the hypothalamus.[8] |
| Serotonin Transporter (SLC6A4) | Polymorphisms in this gene are associated with varied weight loss responses to sibutramine. | This gene encodes the serotonin transporter protein, a primary target of sibutramine. Genetic variations can alter the efficacy of serotonin reuptake inhibition. | Studies have shown that individuals with certain genotypes of the SLC6A4 gene (e.g., LS/SS) experience greater weight loss with sibutramine treatment, suggesting a pharmacogenetic interaction.[9][10][11] |
| Guanine Nucleotide Binding Protein Beta Polypeptide 3 (GNB3) | The C825T polymorphism influences weight loss and body fat reduction in response to sibutramine. | This gene is involved in G-protein signaling, which is crucial for many cellular responses, including those initiated by neurotransmitter receptors. | Research indicates that carriers of the T-allele of the GNB3 C825T polymorphism show a more significant reduction in weight and body fat when treated with sibutramine compared to non-carriers.[11][12][13] |
| Alpha-2A Adrenoreceptor (ADRA2A) | The C1291G polymorphism is associated with the degree of weight loss. | This gene encodes a receptor for norepinephrine, another primary target of sibutramine. | Pharmacogenetic studies have linked the CC genotype of the ADRA2A gene to a more pronounced weight loss effect of sibutramine.[11][13] |
| Proopiomelanocortin (POMC) / Cocaine- and Amphetamine-Regulated Transcript (CART) | Increased activity of these anorexigenic neurons. | These neuropeptides are involved in suppressing appetite. | In animal models, sibutramine treatment was found to activate POMC/CART neurons in the arcuate nucleus of the hypothalamus.[7] |
| Neuropeptide Y (NPY) / Agouti-Related Peptide (AgRP) | Inhibition of these orexigenic neurons. | These neuropeptides are potent stimulators of food intake. | Sibutramine has been shown to inhibit the activity of NPY/AgRP neurons in the hypothalamus of animal models.[7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of sibutramine involves the modulation of neurotransmitter levels in the synaptic cleft, which in turn affects downstream signaling pathways in hypothalamic neurons that control energy balance.
Experimental Protocols
The methodologies employed in the cited studies to assess the effects of sibutramine on gene expression typically involve standard molecular biology techniques. Below is a generalized protocol based on the study of sibutramine's effect on the orexin system in rats.[8]
Experimental Workflow for Gene Expression Analysis
1. Animal Model and Treatment:
-
Male Sprague-Dawley rats are often used.
-
Obesity is induced by feeding a high-fat diet for a specified period (e.g., 8 weeks).
-
Rats are then divided into a treatment group receiving sibutramine (e.g., 8 mg/kg, administered orally) and a control group receiving a vehicle (e.g., NaCl solution) for a duration of several weeks (e.g., 4 weeks).
2. Tissue Collection and RNA Extraction:
-
Following the treatment period, animals are euthanized, and the hypothalamus is dissected.
-
Total RNA is extracted from the hypothalamic tissue using standard methods such as TRIzol reagent.
3. Gene Expression Analysis:
-
The expression levels of target genes (e.g., prepro-orexin and its receptors) are assessed using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).
-
This involves reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers.
-
The amplified PCR products are then visualized and quantified using gel electrophoresis and densitometry.
4. Data Analysis:
-
The expression levels of the target genes are normalized to a housekeeping gene (e.g., β-actin) to control for variations in RNA input.
-
Statistical analysis is performed to compare the normalized gene expression levels between the sibutramine-treated and control groups.
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Withdrawal of Sibutramine for Weight Loss: Where Does This Leave Clinicians? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. bmj.com [bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Alteration of gastric functions and candidate genes associated with weight reduction in response to sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotype May Dictate Response to Sibutramine | MDedge [ma1.mdedge.com]
- 11. A Controlled Pharmacogenetic Trial of Sibutramine on Weight Loss and Body Composition in Obese or Overweight Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weight loss and body fat reduction under sibutramine therapy in obesity with the C825T polymorphism in the GNB3 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A controlled pharmacogenetic trial of sibutramine on weight loss and body composition in obese or overweight adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Trimstat": A General Protocol for Laboratory Chemical Waste
A definitive Safety Data Sheet (SDS) for a product named "Trimstat" could not be located in the public domain. The proper disposal of any chemical is dictated by its specific composition and associated hazards, as outlined in its SDS. Therefore, providing precise disposal instructions for "this compound" is not possible without this critical document.
For the safety of all laboratory personnel and to ensure environmental compliance, it is imperative to obtain the SDS from the manufacturer or supplier of the specific product you are using. Do not proceed with disposal until the chemical's identity and hazards are fully understood.
The following information provides a general, procedural framework for the safe handling and disposal of laboratory chemical waste. This guide is intended to supplement, not replace, the specific instructions in a product's SDS and your institution's established safety protocols.
Step-by-Step General Disposal Procedures for Laboratory Chemicals
This section outlines a standard operating procedure for the characterization, handling, and disposal of chemical waste in a laboratory setting.
Step 1: Hazard Identification and Waste Characterization
Before beginning any work that will generate waste, researchers must characterize the potential waste stream.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a chemical's hazards, including its physical and chemical properties, toxicity, and environmental risks.[1] Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 13 (Disposal Considerations), and 14 (Transport Information).
-
Determine if the Waste is Hazardous: According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the hazardous waste lists (F, K, P, or U lists) or if it exhibits one or more of the following characteristics:[2][3][4][5]
-
Ignitability: Can it create fire under certain conditions?[6][7]
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5, or does it corrode steel?[3][7]
-
Reactivity: Is it unstable under normal conditions, or can it create an explosion or toxic fumes, gases, or vapors when heated, compressed, or mixed with water?[6][7]
-
Toxicity: Is it harmful or fatal when ingested or absorbed?[5][6]
-
-
Document Waste Characteristics: All information used to characterize the waste must be documented and kept on record.
Step 2: Proper Segregation and Storage of Chemical Waste
Proper segregation of incompatible chemicals is critical to prevent dangerous reactions.[6][8][9][10]
-
Use Compatible Containers: Waste must be stored in containers that are compatible with the chemical.[1][6][8][10] Often, the original reagent bottle is a suitable choice.[6][10]
-
Segregate by Hazard Class: Do not mix different types of waste.[1] At a minimum, segregate the following:
-
Acids from bases
-
Oxidizers from organic materials
-
Cyanides from acids
-
Water-reactive chemicals from aqueous waste
-
-
Secondary Containment: Store waste containers in a designated area with secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1][6][10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][6][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, the approximate percentages of each component, and the date accumulation started.[8][11]
Step 3: Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling chemical waste.[12][13][14] The specific type of PPE required will be detailed in the chemical's SDS. General PPE for handling hazardous waste includes:
-
Eye and Face Protection: Safety glasses with side shields, goggles, or a face shield.[13]
-
Hand Protection: Chemically resistant gloves appropriate for the specific chemical being handled.[13]
-
Body Protection: A lab coat, apron, or chemical-resistant suit.[13]
-
Respiratory Protection: May be required if handling volatile chemicals or fine powders that can become airborne.[13]
Step 4: Spill Management
In the event of a chemical spill, a quick and informed response is crucial.
-
Alert Personnel: Immediately alert others in the area.[15]
-
Assess the Spill: Determine the identity of the spilled material and the extent of the spill.[16] For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.[17][18]
-
Consult the SDS: The SDS will provide specific instructions for spill cleanup.
-
Use a Spill Kit: For small, manageable spills, use the appropriate spill kit.[16][18][19] This may include absorbents, neutralizers, and containment dikes.[15][16][19]
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean up a spill, including absorbents, contaminated PPE, and cleaning tools, must be disposed of as hazardous waste.[2][15][18][19]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste contractor.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all required paperwork, such as waste profiles and container labels, is accurately completed.
-
Professional Disposal: Partner with a licensed waste disposal service that specializes in the safe collection, treatment, and disposal of laboratory waste.[11][20][21][22]
Data Presentation: Hazardous Waste Container Information
The following table summarizes the essential information that should be clearly marked on any hazardous waste container. This information is critical for safe handling, storage, and disposal.
| Information Category | Description | Example |
| Generator Information | The name of the principal investigator or lab supervisor and the laboratory location (building and room number). | Dr. Jane Doe, Chemistry Building, Room 301 |
| Container Start Date | The date when the first drop of waste was added to the container. | 2025-12-14 |
| Chemical Composition | A complete list of all chemical constituents in the container, written out in full (no abbreviations or formulas). | Acetone, Methanol, Toluene |
| Component Percentages | The estimated percentage of each chemical constituent. The total must equal 100%. | Acetone: 50%, Methanol: 30%, Toluene: 20% |
| Hazard Identification | Checkboxes or written indication of the primary hazards associated with the waste (e.g., Ignitable, Corrosive, Reactive, Toxic). | Ignitable, Toxic |
| Container Type/Size | The material and volume of the waste container. | 4L Glass Bottle |
Mandatory Visualization: Chemical Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical, from initial identification to final removal by a licensed contractor.
Caption: Logical workflow for laboratory chemical disposal.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 4. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. rtilab.com [rtilab.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 13. protectivecoverall.com [protectivecoverall.com]
- 14. media.path.org [media.path.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. westlab.com [westlab.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Environmental Products & Services | Used Oil [safety-kleen.com]
- 22. Waste Carriers, Brokers and Dealers [environment.data.gov.uk]
Essential Safety and Logistics for Handling Trimstat (Phendimetrazine Tartrate)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling Trimstat, the brand name for the active pharmaceutical ingredient (API) phendimetrazine tartrate. The following procedural guidance is designed to directly answer specific operational questions, building a foundation of trust in laboratory safety practices.
Chemical Identity and Hazards
Phendimetrazine tartrate is a sympathomimetic amine with pharmacological activity similar to amphetamines.[1][2][3][4][5] It is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and dependence.[1] The primary health hazards associated with phendimetrazine tartrate in a laboratory setting are related to its toxicity if ingested or inhaled, and it can cause skin and eye irritation.
Summary of Hazards
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed. |
| Acute Toxicity, Inhalation | Toxic if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| DEA Schedule | Schedule III Controlled Substance. |
Occupational Exposure Limits (OELs): No specific Occupational Exposure Limits (OELs) for phendimetrazine tartrate have been established by major regulatory bodies. In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution to minimize any potential exposure.
Personal Protective Equipment (PPE)
Due to the hazardous nature of phendimetrazine tartrate, a comprehensive approach to personal protective equipment is mandatory to ensure the safety of laboratory personnel.
Recommended PPE for Handling Phendimetrazine Tartrate
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling the compound. |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes and airborne particles. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of phendimetrazine tartrate is critical, not only for safety but also for regulatory compliance, given its status as a controlled substance.
Step-by-Step Handling Procedures
-
Controlled Access: Phendimetrazine tartrate is a DEA Schedule III substance and must be stored in a securely locked cabinet or safe, with access limited to authorized personnel only.
-
Designated Work Area: All handling of the compound should be performed in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Aliquoting: When weighing or aliquoting the powder, use appropriate containment techniques, such as a powder containment hood or a glove box, to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid phendimetrazine tartrate to the solvent slowly to avoid splashing.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate cleaning agent.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended personal protective equipment, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to avoid creating dust. For liquid spills, use an absorbent material to contain the liquid.
-
Clean the Spill: Carefully clean the spill area. For solid spills, gently wipe up the material with the damp paper towel. For liquid spills, use absorbent pads to soak up the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed, labeled hazardous waste container.
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor.
Disposal Plan
The disposal of phendimetrazine tartrate and any associated waste must be conducted in strict accordance with federal, state, and local regulations for controlled substances and hazardous waste.
-
Waste Segregation: All waste contaminated with phendimetrazine tartrate, including unused compound, contaminated lab supplies, and cleaning materials, must be segregated from other laboratory waste.
-
Waste Container: Use a designated, clearly labeled, and sealed hazardous waste container for all phendimetrazine tartrate waste.
-
DEA Regulations: As a Schedule III controlled substance, the disposal of phendimetrazine tartrate must be documented and carried out through a DEA-registered reverse distributor or other approved disposal method that renders the substance non-retrievable.[6][7][8]
-
Contact Environmental Health and Safety: Coordinate with your institution's Environmental Health and Safety (EHS) office to ensure proper disposal procedures are followed.
Workflow for Safe Handling of Phendimetrazine Tartrate
The following diagram illustrates the key steps and decision points for the safe handling of phendimetrazine tartrate in a laboratory setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Phendimetrazine Tartrate Tablets USP, 35 mg CIII Rx only [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Phendimetrazine Tartrate Tablets USP, 35 mg [dailymed.nlm.nih.gov]
- 5. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII Rx Only [dailymed.nlm.nih.gov]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. actenviro.com [actenviro.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
